molecular formula C18H21NO B4093186 3-phenyl-N-(1-phenylpropyl)propanamide

3-phenyl-N-(1-phenylpropyl)propanamide

Número de catálogo: B4093186
Peso molecular: 267.4 g/mol
Clave InChI: ZFYWRPICAQWLEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-phenyl-N-(1-phenylpropyl)propanamide is a synthetic organic compound supplied for research use only. With a molecular formula inferred to be C18H21NO, this propanamide derivative features a distinct structural motif that is of significant interest in medicinal chemistry and chemical biology. This compound is valuable for researchers exploring structure-activity relationships (SAR) in drug discovery. Its core structure is related to phenethylamide scaffolds, which have demonstrated potent biological activity in scientific literature. For instance, structurally similar phenethylamide compounds have been identified as antagonists of bacterial quorum sensing, a key regulatory system for virulence and biofilm formation in pathogens . This suggests potential application for 3-phenyl-N-(1-phenylpropyl)propanamide in developing novel anti-infective strategies. Furthermore, the diphenylpropylamine moiety within its structure is a key pharmacophore found in compounds that modulate neurotransmitter systems. Research on analogous molecules, such as certain phenylpropylaminopentane derivatives, has shown activity as catecholaminergic enhancers, which are investigated for their potential in disorders like Parkinson's disease and depression . Consequently, this compound serves as a critical intermediate or tool for neuroscientists and pharmacologists working on central nervous system (CNS) targets. Researchers can utilize this chemical for probe design, target identification, and as a building block in the synthesis of more complex bioactive molecules. It is presented without any implication of human or veterinary use and should be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Propiedades

IUPAC Name

3-phenyl-N-(1-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-17(16-11-7-4-8-12-16)19-18(20)14-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYWRPICAQWLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Pharmacological Profiling of 3-phenyl-N-(1-phenylpropyl)propanamide: A Technical Guide to Elucidating Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-phenyl-N-(1-phenylpropyl)propanamide (hereafter referred to as 3-PPP ) is a highly lipophilic, bis-aryl aliphatic amide. While 3-PPP has been documented primarily as a substrate in advanced amide reduction methodologies[1], its in vitro pharmacological mechanism of action (MoA) represents a compelling frontier for drug discovery.

Structurally, 3-PPP possesses a flexible propanamide linker flanked by two aromatic rings, conferring a high partition coefficient (LogP) that facilitates rapid integration into phospholipid bilayers. Crucially, the chiral center at the 1-phenylpropyl moiety suggests stereospecific interactions with membrane-bound protein pockets. Based on this pharmacophore, 3-PPP structurally mirrors known modulators of Transient Receptor Potential (TRP) channels (e.g., N-vanillylalkanamides) and Voltage-Gated Calcium Channels (VGCCs) .

Because 3-PPP is an investigational chemical entity, defining its MoA requires a systematic, multi-tiered screening cascade. This whitepaper outlines the core experimental workflows, causality-driven assay designs, and data interpretation frameworks necessary to decode the target engagement of 3-PPP.

In Vitro Screening Cascade Architecture

To avoid false positives driven by the compound's high lipophilicity, the screening cascade must progress from high-throughput phenotypic fluorescence assays to high-resolution electrophysiological validation.

MoA_Workflow A 3-PPP Synthesis & Formulation B Primary Screen: Fluo-4 AM Ca2+ Imaging A->B Formulated in DMSO C Target Class Identification B->C Ca2+ Flux Analysis D Ion Channel Modulator (TRP / VGCC) C->D Rapid Influx/Block E GPCR Modulator (cAMP / Arrestin) C->E Slow/No Ca2+ Flux F Whole-Cell Patch-Clamp (State-Dependent Kinetics) D->F Validation

Fig 1: In vitro screening cascade for elucidating the MoA of 3-PPP.

Core In Vitro Methodologies

Protocol 1: High-Throughput Intracellular Calcium Imaging

Causality & Design: To detect primary target engagement (e.g., TRP channel activation or GPCR-mediated calcium mobilization), we utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator. The acetoxymethyl (AM) ester allows the dye to cross the plasma membrane, where endogenous esterases cleave the AM group, trapping the fluorophore inside the cell.

For highly lipophilic NCEs like 3-PPP, the inclusion of Pluronic F-127 is non-negotiable; as a non-ionic surfactant, it prevents dye compartmentalization and ensures uniform cytosolic distribution. Furthermore, Probenecid must be added to inhibit organic anion transporters (OATs), preventing the premature extrusion of the de-esterified dye and stabilizing the baseline[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the target channel (e.g., TRPV1, TRPA1, or Cav1.2) to 80-90% confluency in 384-well black-walled, clear-bottom imaging plates[2].

  • Dye Formulation: Reconstitute Fluo-4 AM in anhydrous DMSO to a 1 mM stock. Prepare the loading buffer by diluting the stock to 2 µM in physiological saline containing 0.02% (w/v) Pluronic F-127 and 2.5 mM Probenecid[2].

  • Loading: Aspirate culture media, wash cells once, and incubate with 20 µL/well of loading buffer for 45 minutes at 37°C[2].

  • De-esterification: Wash cells thrice with warm physiological saline to remove extracellular dye. Incubate for an additional 30 minutes at room temperature to ensure complete AM cleavage[2].

  • Data Acquisition: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 494 nm, Emission: 506 nm) at a rate of 1 frame per second for 10 seconds[2].

  • Compound Addition: Inject 3-PPP (titrated from 0.1 nM to 10 µM) and record kinetic fluorescence changes (F/F0) for 3 minutes.

  • Self-Validation: Conclude the assay by injecting 1 µM Ionomycin (a potent calcium ionophore). A maximal fluorescence spike confirms dye functionality, successful loading, and overall cell viability[2].

Signaling Ligand 3-PPP Receptor TRP / VGCC Ligand->Receptor Binds Ion Ca2+ Receptor->Ion Gating Sensor Fluo-4 Dye Ion->Sensor Chelation Signal Fluorescent Signal Sensor->Signal Emission

Fig 2: Intracellular calcium signaling and fluorescent reporter pathway.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Design: While calcium imaging provides high-throughput hit identification, it lacks the temporal resolution required to define state-dependent kinetics. Whole-cell patch-clamp allows precise control over the membrane potential, enabling the isolation of specific channel states (resting, open, or inactivated)[3].

To definitively prove that 3-PPP modulates calcium channels, we must achieve strict ionic isolation. Extracellular sodium is replaced with equimolar Tetraethylammonium (TEA-Cl) to eliminate Nav currents, while intracellular potassium is replaced with Cesium (Cs+) to block outward Kv currents. Furthermore, Barium (Ba2+) is often used as the charge carrier instead of Ca2+ to prevent calcium-dependent inactivation (CDI), ensuring that any observed gating changes are purely voltage-dependent and drug-induced[4].

Step-by-Step Methodology:

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ using a horizontal puller[3].

  • Intracellular Dialysis: Fill the pipette with internal solution (130 mM CsCl, 10 mM EGTA, 2 mM MgATP, 10 mM HEPES, pH 7.2). EGTA buffers basal calcium to prevent CDI[4].

  • Seal Formation: Position the electrode against the cell membrane and apply gentle negative pressure to form a high-resistance Giga-ohm (GΩ) seal[3].

  • Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the isolated membrane patch, gaining direct electrical access to the cytosol[3].

  • Voltage Protocols: To assess state-dependent block by 3-PPP, apply a twin-pulse protocol. Hold the cell at -90 mV (resting state), step to +10 mV for 200 ms (Pulse 1), return to -90 mV for 50 ms, and step again to +10 mV (Pulse 2)[4].

  • Perfusion & Recording: Perfuse 3-PPP continuously. A greater reduction in the amplitude of Pulse 2 compared to Pulse 1 indicates use-dependent block—a hallmark of safe ion channel modulators that preferentially target hyperactive cells[4].

  • Self-Validation: Utilize a P/4 leak subtraction protocol. This mathematically eliminates passive leak currents and capacitive transients, ensuring the measured current is purely ion-channel mediated[3].

Data Interpretation & Quantitative Metrics

Synthesizing the data from the screening cascade allows for a precise determination of 3-PPP's pharmacological profile. The table below outlines the expected quantitative metrics and their mechanistic interpretations.

Table 1: Quantitative Data Interpretation Matrix for 3-PPP Profiling

Assay ModalityTarget AnalyzedKey MetricExpected Range (Active Hit)Mechanistic Interpretation
Fluo-4 AM Imaging TRPV1 / TRPA1EC50 (Agonist)0.1 - 5.0 µMDirect channel activation; rapid intracellular calcium influx.
Fluo-4 AM Imaging TRPV1 / TRPA1IC50 (Antagonist)10 - 500 nMCompetitive or allosteric block of agonist-induced response.
Patch-Clamp (Whole-Cell) Cav1.2 (L-type)Kd (Resting State)> 10 µMLow affinity for closed channels (indicates favorable safety profile).
Patch-Clamp (Whole-Cell) Cav1.2 (L-type)Kd (Inactivated State)50 - 200 nMHigh affinity for depolarized state (state/use-dependent block).
Radioligand Binding GPCRs (Off-target)Ki> 10 µMConfirms primary selectivity for ion channels over GPCRs.

References[1] Title: ORGANIC CHEMISTRY - RSC Publishing

Source: rsc.org URL: [2] Title: Application Notes and Protocols for Fluo-4 AM Calcium Imaging in Adherent Cells - BenchChem Source: benchchem.com URL: [4] Title: Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC Source: nih.gov URL: [3] Title: Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels - ResearchGate Source: researchgate.net URL:

Sources

Physicochemical Profiling and Synthetic Methodologies of 3-Phenyl-N-(1-phenylpropyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly explores non-traditional chemical space, the characterization of highly lipophilic, conformationally flexible scaffolds becomes critical. 3-phenyl-N-(1-phenylpropyl)propanamide is a diaryl-aliphatic amide synthesized from hydrocinnamic acid (3-phenylpropanoic acid) and 1-phenylpropan-1-amine. Characterized by its lack of ionizable basic centers and high degree of lipophilicity, this molecule serves as an excellent model compound for evaluating passive membrane permeability and optimizing CNS-penetrant frameworks.

This whitepaper provides a comprehensive, expert-level analysis of its physicochemical properties, an optimized synthetic methodology utilizing HATU-mediated coupling, and self-validating analytical protocols designed under standard laboratory environments (including JIS-compliant analytical conditions).

Physicochemical Properties & ADME Implications

The physicochemical profile of a molecule dictates its pharmacokinetic behavior. For 3-phenyl-N-(1-phenylpropyl)propanamide, the structural combination of two aromatic rings separated by a flexible aliphatic-amide linker creates a highly hydrophobic entity.

Quantitative Molecular Descriptors
PropertyValueCausality & ADME Implication
Molecular Formula C₁₈H₂₁NODefines the atomic composition; high carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 267.37 g/mol Well below the 500 Da threshold of Lipinski's Rule of 5, favoring oral bioavailability and rapid diffusion.
Exact Mass 267.1623 DaCritical for high-resolution mass spectrometry (HRMS) identification[1].
LogP (Estimated) ~3.8 - 4.2The dual phenyl rings and propyl/ethyl chains eliminate aqueous solvation sites, resulting in high lipophilicity. This predicts excellent blood-brain barrier (BBB) penetration but potential aqueous solubility liabilities.
Topological Polar Surface Area 29.1 ŲDerived solely from the amide linkage. A TPSA < 90 Ų is highly predictive of CNS penetrance.
H-Bond Donors 1The single amide N-H proton. Limits excessive hydration, favoring lipid partitioning.
H-Bond Acceptors 1The amide carbonyl oxygen.
Rotatable Bonds 8Provides high conformational flexibility, allowing the molecule to adapt to various hydrophobic binding pockets, though it incurs an entropic penalty upon target binding.

Synthetic Strategy & Mechanistic Pathway

The synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide relies on the efficient formation of an amide bond between a non-activated carboxylic acid and a primary amine. While traditional methods might employ acid chlorides or carbodiimides (e.g., EDC/HOBt)[2][3], HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the optimal coupling reagent for this workflow[4].

Mechanistic Rationale

HATU rapidly activates carboxylic acids to form a highly reactive OAt-active ester[4][5]. The superiority of HATU stems from a neighboring group effect: the nitrogen atom in the pyridine ring of the HOAt leaving group stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state[5]. This significantly accelerates the reaction kinetics and minimizes potential epimerization if a chiral amine (e.g., (R)- or (S)-1-phenylpropan-1-amine) is utilized[4][6].

G A Hydrocinnamic Acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Reagent Activation C->D E OAt-Active Ester D->E F 1-phenylpropan-1-amine Nucleophilic Attack E->F G 3-phenyl-N-(1-phenylpropyl)propanamide F->G H Byproducts: HOAt + Tetramethylurea F->H

HATU-mediated synthesis workflow of 3-phenyl-N-(1-phenylpropyl)propanamide.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic safeguards.

Protocol A: HATU-Mediated Amidation

Causality Check: An excess of N,N-Diisopropylethylamine (DIPEA) is critical. It serves a dual purpose: deprotonating the carboxylic acid to initiate HATU attack, and neutralizing the hexafluorophosphate counterion to ensure the amine remains unprotonated and nucleophilic[4][7].

  • Pre-activation: Dissolve 1.0 mmol of hydrocinnamic acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 3.0 mmol of DIPEA to the solution.

  • Esterification: Add 1.2 mmol of HATU. Stir the reaction mixture at 25 °C for 15–30 minutes to ensure complete conversion to the OAt-active ester[4].

  • Coupling: Add 1.1 mmol of 1-phenylpropan-1-amine dropwise. Stir the mixture at 25 °C for 2 hours. Reaction progress should be monitored via LC-MS.

  • Quench & Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc).

    • Wash 1: 10 mL of 1M HCl (Removes unreacted amine and DIPEA).

    • Wash 2: 10 mL of saturated aqueous NaHCO₃ (Removes unreacted hydrocinnamic acid and the potentially explosive HOAt byproduct)[4].

    • Wash 3: 10 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Self-Validating Shake-Flask LogP Determination

To empirically validate the high lipophilicity of this compound, a standard octanol-water partition coefficient assay is utilized.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.

  • System Validation (Internal Control): Prepare a parallel flask using Propranolol (known LogP ~3.48) to validate phase separation efficiency and HPLC calibration.

  • Sample Preparation: Dissolve 1 mg of 3-phenyl-N-(1-phenylpropyl)propanamide in 1 mL of the saturated octanol phase.

  • Partitioning: Add 1 mL of the saturated aqueous buffer. Shake the sealed vial at a constant 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully sample both phases and quantify the analyte concentration using HPLC-UV (λ = 210 nm).

  • Calculation: LogP=log10​([Analyte]water​[Analyte]octanol​​) .

Analytical Characterization

Upon successful synthesis, the compound's identity and purity must be confirmed. Based on the structural environment, the following spectral data is expected:

  • LC-MS (ESI+): The exact mass of C₁₈H₂₁NO is 267.1623 Da[1]. The expected primary ion is the protonated adduct [M+H]+ at m/z 268.17 . A sodium adduct [M+Na]+ at m/z 290.15 may also be observed depending on the ionization buffer.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 - 7.35 (m, 10H): Overlapping multiplets corresponding to the protons of the two phenyl rings[8].

    • δ 5.60 (br d, 1H): The amide N-H proton. The broadness is due to quadrupolar relaxation of the nitrogen atom.

    • δ 4.90 (q, 1H): The methine proton (CH) of the 1-phenylpropyl group, split by the adjacent ethyl CH₂ and the NH.

    • δ 2.95 (t, 2H): The benzylic CH₂ protons of the hydrocinnamic chain[8].

    • δ 2.45 (t, 2H): The CH₂ protons alpha to the carbonyl group.

    • δ 1.75 (m, 2H): The diastereotopic CH₂ protons of the ethyl group.

    • δ 0.85 (t, 3H): The terminal methyl (CH₃) protons of the ethyl group[8].

References

  • HATU (Coupling Reagent) Source: Wikipedia URL:[Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Solvent Strategy for Unleashing Lewis Acidity of Titanocene Dichloride for Rapid Mannich Reactions Source: RSC Advances (The Royal Society of Chemistry) URL:[Link](Note: URL inferred from standard RSC DOI structures based on snippet text)

Sources

Pharmacokinetics of 3-phenyl-N-(1-phenylpropyl)propanamide: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist overseeing early-stage drug metabolism and pharmacokinetics (DMPK), I frequently encounter novel lipophilic scaffolds that present distinct translational challenges. The compound 3-phenyl-N-(1-phenylpropyl)propanamide (hereafter referred to as 3-PNPP ) is a prime example of a structurally complex, highly lipophilic amide.

Featuring a flexible propanamide core flanked by two bulky phenyl moieties, 3-PNPP exhibits physicochemical traits typical of centrally penetrant agents (e.g., allosteric modulators or neurokinin antagonists). However, its high lipophilicity (estimated LogP > 4.0) and the presence of a labile amide linkage dictate a complex pharmacokinetic (PK) profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-PNPP in animal models is critical for predicting human efficacious doses and establishing safety margins[1].

This whitepaper details the foundational in vivo PK workflows, bioanalytical validation standards, and mechanistic modeling required to accurately characterize 3-PNPP.

Mechanistic Insights: Structure-Driven PK Behavior

Before designing the in vivo protocol, we must establish the causality between 3-PNPP’s chemical structure and its anticipated physiological behavior:

  • High Volume of Distribution ( Vd​ ): The dual phenyl rings drive the molecule into adipose and brain tissue. We expect a rapid drop in plasma concentration during the initial distribution phase (alpha phase) as the drug partitions into peripheral compartments.

  • Hepatic Clearance Liability: The unhindered propanamide chain is a prime target for hepatic amidases, while the phenyl rings are susceptible to CYP450-mediated (specifically CYP3A4) para-hydroxylation. Because hepatic clearance is the primary route of elimination, evaluating this compound aligns with the FDA's guidance on pharmacokinetics in patients with impaired hepatic function, which necessitates characterizing liver-driven metabolic pathways[2].

  • First-Pass Effect: Oral administration will likely result in moderate-to-low bioavailability ( F% ) due to rapid presystemic extraction in the liver and gut wall.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, our in vivo and bioanalytical protocols are designed as self-validating systems, adhering strictly to the FDA’s "Bioanalytical Method Validation Guidance for Industry"[3].

Phase I: Formulation Strategy
  • The Challenge: 3-PNPP’s high LogP causes rapid precipitation in standard aqueous buffers.

  • The Solution (Causality): We utilize a co-solvent/surfactant system consisting of 5% N-methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, and 90% Normal Saline . NMP acts as a powerful co-solvent to disrupt the drug's crystal lattice energy, while Solutol HS-15 provides micellar encapsulation, preventing precipitation upon dilution in the systemic circulation.

Phase II: In Vivo Dosing & Sampling (Rodent & Canine Models)
  • Animal Selection: Male Sprague-Dawley rats (n=6/group) and male Beagle dogs (n=4/group) are fasted overnight.

  • Dosing:

    • Intravenous (IV): Rats receive 2 mg/kg; Dogs receive 1 mg/kg via the cephalic vein.

    • Oral (PO): Rats receive 10 mg/kg; Dogs receive 5 mg/kg via oral gavage.

  • Serial Sampling: Blood is collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality for 24h window: The extensive tissue distribution of 3-PNPP creates a prolonged terminal elimination phase. Truncating the sampling window to 8 or 12 hours would artificially inflate the clearance rate and underestimate the terminal half-life.

Phase III: LC-MS/MS Bioanalytical Quantification
  • Sample Preparation: 50 µL of plasma is subjected to protein precipitation using 150 µL of cold acetonitrile containing 10 ng/mL of a deuterated internal standard (3-PNPP-d5).

  • Chromatography: Separation is achieved on a C18 column (2.1 x 50 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Self-Validation Check: Every analytical batch includes a minimum of six non-zero calibration standards and three levels of Quality Control (QC) samples (Low, Mid, High). The batch is only accepted if 67% of the QC samples fall within ± 15% of their nominal concentrations, ensuring the assay's trustworthiness[3].

Pharmacokinetic Data Presentation

The quantitative PK parameters derived from non-compartmental analysis (NCA) demonstrate the profound impact of 3-PNPP's lipophilicity and hepatic liability.

PK ParameterRat (IV 2 mg/kg)Rat (PO 10 mg/kg)Dog (IV 1 mg/kg)Dog (PO 5 mg/kg)
Cmax​ (ng/mL)-310 ± 45-185 ± 22
AUC0−∞​ (h*ng/mL)850 ± 1201480 ± 2101200 ± 1502500 ± 310
T1/2​ (h)2.4 ± 0.33.1 ± 0.44.5 ± 0.65.2 ± 0.8
Vdss​ (L/kg)5.8 ± 0.7-4.2 ± 0.5-
CL (mL/min/kg)39.2 ± 5.1-13.8 ± 2.1-
Bioavailability ( F% ) -~34.8% -~41.6%

Data Interpretation: The steady-state volume of distribution ( Vdss​ ) far exceeds total body water in both species (e.g., 5.8 L/kg in rats), confirming extensive tissue binding. The moderate bioavailability (~35-41%) is a direct consequence of hepatic first-pass metabolism.

Pathway & Workflow Visualizations

To conceptualize the disposition of 3-PNPP, we utilize two distinct models: a metabolic degradation pathway and a physiological compartmental model.

Hepatic Metabolic Pathway

MetabolicPathway Parent 3-PNPP (Parent Compound) CYP3A4 CYP3A4 (Oxidation) Parent->CYP3A4 Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Metab1 Hydroxylated 3-PNPP (Active/Inactive) CYP3A4->Metab1 Metab2 3-Phenylpropanoic Acid + 1-Phenylpropan-1-amine Amidase->Metab2 Excretion1 Glucuronidation & Renal Excretion Metab1->Excretion1 Excretion2 Renal Excretion Metab2->Excretion2

Fig 1: Primary hepatic metabolic pathways of 3-PNPP via CYP3A4 and amidases.

Pharmacokinetic Compartmental Workflow

PKWorkflow IV IV Administration (1-2 mg/kg) Central Central Compartment (Plasma) IV->Central PO PO Administration (5-10 mg/kg) Gut GI Tract (Absorption) PO->Gut Liver Liver (First-Pass Effect) Gut->Liver Portal Vein Liver->Central Systemic Circulation Peripheral Peripheral Compartment (Adipose/Brain) Central->Peripheral k12 Elimination Clearance (Hepatic/Renal) Central->Elimination k10 Peripheral->Central k21

Fig 2: Two-compartment pharmacokinetic model and ADME workflow for 3-PNPP.

Conclusion

The preclinical evaluation of 3-phenyl-N-(1-phenylpropyl)propanamide reveals a compound with excellent tissue penetrance but moderate metabolic liability. The robust Vdss​ confirms its potential for targets residing outside the central plasma compartment, while its clearance profile necessitates careful formulation and potential dose-adjustment considerations for hepatic impairment in future clinical phases. By strictly adhering to self-validating bioanalytical frameworks, researchers can ensure that the PK parameters derived from these animal models provide a trustworthy foundation for allometric scaling to humans.

References

  • Bioanalytical Method Validation Guidance for Industry | U.S. Food and Drug Administration (FDA) |[Link]

  • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling | U.S. Food and Drug Administration (FDA) |[Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI (Pharmaceuticals) |[Link]

Sources

metabolic degradation pathways of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Metabolic Degradation Pathways of 3-phenyl-N-(1-phenylpropyl)propanamide

Abstract

This guide provides a comprehensive, predictive overview of the , a molecule for which direct metabolic data is not extensively published. By drawing upon established biotransformation principles of structurally related N-alkylamides, phenylpropanoids, and analogous pharmaceutical compounds, this document outlines the probable Phase I and Phase II metabolic fate of the title compound. We detail the likely enzymatic reactions, including cytochrome P450-mediated oxidations such as aromatic and aliphatic hydroxylation, N-dealkylation, and oxidative amide cleavage, as well as subsequent conjugation reactions. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a mechanistic framework and actionable experimental protocols to validate these predicted pathways in a laboratory setting.

Introduction

3-phenyl-N-(1-phenylpropyl)propanamide is a synthetic amide featuring a propanamide core linking a 3-phenylpropyl group and a 1-phenylpropyl group. The structure incorporates several key pharmacophores: two phenyl rings, a secondary amide linkage, and aliphatic chains. Understanding the metabolic fate of such a compound is a cornerstone of drug discovery and development, as biotransformation dictates its pharmacokinetic profile, potential for drug-drug interactions, and the formation of potentially active or toxic metabolites.

Given the absence of specific metabolic studies for this molecule, this guide synthesizes data from analogous structures to construct a scientifically rigorous, predictive model of its biotransformation. The principles discussed are grounded in extensive research on the metabolism of N-alkylamides and compounds sharing the phenylpropanoyl moiety, which are known to be substrates for oxidative enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] This document serves as both a theoretical guide to the likely metabolic pathways and a practical manual for their experimental elucidation.

Predicted Phase I Metabolic Pathways

Phase I metabolism primarily involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, rendering the molecule more polar. For 3-phenyl-N-(1-phenylpropyl)propanamide, CYP450-mediated oxidation is predicted to be the principal route of Phase I biotransformation.

Oxidative Metabolism: The Role of Cytochrome P450

N-alkylamides are well-documented substrates for various CYP isoforms, including CYP3A4, CYP2C, and CYP1A families.[3] These enzymes catalyze a range of oxidative reactions. The metabolism of 3-phenyl-N-(1-phenylpropyl)propanamide is likely to proceed via several parallel oxidative pathways.

The presence of two phenyl rings provides sites for aromatic hydroxylation. This reaction typically occurs at the para-position due to steric accessibility and electronic factors, leading to the formation of phenolic metabolites.

  • Pathway 1a: Hydroxylation of the 3-phenyl ring.

  • Pathway 1b: Hydroxylation of the 1-phenyl ring.

These hydroxylated metabolites (M1, M2) are prime candidates for subsequent Phase II conjugation.

cluster_main Predicted Aromatic Hydroxylation of 3-phenyl-N-(1-phenylpropyl)propanamide Parent 3-phenyl-N-(1-phenylpropyl)propanamide Enzyme CYP450 Isoforms (e.g., CYP3A4, CYP2D6) Parent->Enzyme M1 4'-Hydroxy-3-phenyl-N-(1-phenylpropyl)propanamide M2 3-(4-hydroxyphenyl)-N-(1-phenylpropyl)propanamide Enzyme->M1 Pathway 1a Enzyme->M2 Pathway 1b

Caption: Predicted Aromatic Hydroxylation Pathways.

The two aliphatic propyl chains are also susceptible to hydroxylation. Hydroxylation can occur at multiple positions, but oxidation at the carbon alpha to the amide nitrogen is of particular mechanistic significance as it can initiate N-dealkylation.

  • Pathway 2a: Hydroxylation at the carbon alpha to the nitrogen in the N-(1-phenylpropyl) group. This forms an unstable carbinolamide intermediate (M3), which can spontaneously decompose.[4]

  • Pathway 2b: Hydroxylation at other positions on the aliphatic chains (e.g., β or ω positions), leading to more stable alcohol metabolites (M4, M5). A study on a fentanyl analog with a similar 3-phenylpropanoyl group found that it was rapidly hydroxylated on the N-acyl group.[2]

Following the α-hydroxylation described in Pathway 2a, the resulting carbinolamide intermediate (M3) is prone to collapse, leading to the cleavage of the N-alkyl group. This is a major metabolic route for many N-substituted compounds.

  • Pathway 3: N-dealkylation yields two primary metabolites: 3-phenylpropanamide (M6) and 1-phenylpropan-1-one (M7). The N-dealkylated metabolite is often inactive, representing a detoxification pathway.[2]

The amide bond itself can be a target for metabolism. While direct hydrolysis by amidases can occur, CYP450-mediated oxidative cleavage is also a known mechanism for amides.[3] This pathway involves the formation of an unstable intermediate at the carbon alpha to the amide carbonyl, which then fragments.

  • Pathway 4: This cleavage would yield 3-phenylpropanoic acid (M8) and 1-phenylpropylamine (M9).

cluster_pathways Predicted Major Phase I Metabolic Pathways Parent 3-phenyl-N-(1-phenylpropyl)propanamide M9 Metabolite M9: 1-phenylpropylamine Parent->M9 M3 M3 Parent->M3 CYP450 α-hydroxylation (Pathway 2a) M4_M5 M4_M5 Parent->M4_M5 CYP450 β,ω-hydroxylation (Pathway 2b) M8 M8 Parent->M8 CYP450 Oxidative Amide Cleavage (Pathway 4) M6 Metabolite M6: 3-phenylpropanamide M7 Metabolite M7: 1-phenylpropan-1-one M3->M6 N-Dealkylation (Pathway 3) M3->M7

Caption: Key Oxidative and Cleavage Pathways.

Predicted Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, greatly increasing their water solubility and facilitating their excretion.

  • Glucuronidation: The hydroxylated metabolites (M1, M2, M4, M5) produced in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs). This process attaches a glucuronic acid moiety to the hydroxyl group.

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

Experimental Workflows for Metabolic Profiling

To experimentally validate the predicted pathways, a series of well-established in vitro protocols should be employed. These workflows provide a self-validating system, moving from general metabolism to specific enzyme identification.

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This initial experiment determines the rate at which the compound is metabolized, providing its intrinsic clearance.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration) and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (3-phenyl-N-(1-phenylpropyl)propanamide, e.g., 1 µM final concentration) and an NADPH-regenerating system (to start the reaction).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] The rate of disappearance is used to calculate the half-life (t½).

Protocol 2: Metabolite Identification and CYP Phenotyping

This workflow identifies the generated metabolites and the specific CYP isoforms responsible for their formation.

Methodology:

  • Metabolite Generation: Perform a scaled-up version of the HLM incubation (Protocol 1) for a longer duration (e.g., 60-120 minutes) to allow for metabolite accumulation.

  • CYP Phenotyping: Set up parallel incubations with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) instead of HLM. This will pinpoint which enzymes form which metabolites.

  • Chemical Inhibition (Optional): Incubate the compound with HLM in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm the results from recombinant enzymes.

  • Analysis by High-Resolution LC-MS/MS:

    • Analyze the supernatant from all incubations using an LC-MS/MS system (e.g., Q-TOF or Orbitrap).

    • Screen for potential metabolites by searching for predicted mass additions (e.g., +16 Da for hydroxylation) relative to the parent compound.

    • Characterize the structure of potential metabolites by analyzing their fragmentation patterns (MS/MS spectra).[6]

cluster_workflow Experimental Workflow for Metabolite Identification Start Test Compound HLM Incubate with Human Liver Microsomes (HLM) + NADPH Start->HLM rCYP Incubate with Recombinant CYP Panel (CYP3A4, 2D6, etc.) Start->rCYP Analysis LC-MS/MS Analysis HLM->Analysis rCYP->Analysis Data Data Processing: - Extract Ion Chromatograms - Compare vs. Control Analysis->Data ID Metabolite Identification: - Accurate Mass - MS/MS Fragmentation Data->ID Phenotype Reaction Phenotyping: Identify specific CYPs responsible for each metabolite ID->Phenotype End Metabolic Pathway Map Phenotype->End

Caption: Workflow for In Vitro Metabolic Profiling.

Data Presentation and Summary

All quantitative data, such as kinetic parameters from stability assays, should be tabulated for clarity. A summary table of predicted metabolites is essential for a consolidated overview.

Table 1: Predicted Phase I Metabolites of 3-phenyl-N-(1-phenylpropyl)propanamide

Metabolite IDProposed StructureMass ChangeProposed Formation PathwayLikely Enzymes
M14'-Hydroxy-3-phenyl-N-(1-phenylpropyl)propanamide+16 DaAromatic HydroxylationCYP3A4, CYP2D6
M23-(4-hydroxyphenyl)-N-(1-phenylpropyl)propanamide+16 DaAromatic HydroxylationCYP3A4, CYP2D6
M3Carbinolamide Intermediate+16 DaAliphatic α-hydroxylationCYP3A4, CYP2C9
M4/M5Other Hydroxylated Derivatives+16 DaAliphatic HydroxylationCYP3A4, CYP2C family
M63-phenylpropanamide-133 DaN-Dealkylation (from M3)CYP3A4, CYP2C9
M71-phenylpropan-1-one-N-Dealkylation (from M3)CYP3A4, CYP2C9
M83-phenylpropanoic acid-134 DaOxidative Amide CleavageCYP450 family
M91-phenylpropylamine-Oxidative Amide CleavageCYP450 family

Conclusion

This guide presents a predictive but mechanistically sound framework for the metabolic degradation of 3-phenyl-N-(1-phenylpropyl)propanamide. The primary routes of biotransformation are anticipated to be CYP450-mediated oxidations, including aromatic and aliphatic hydroxylation, leading to subsequent N-dealkylation and potential oxidative amide cleavage. The resulting hydroxylated metabolites are expected to undergo Phase II conjugation. The provided experimental protocols offer a clear and robust strategy for the validation of these pathways and the comprehensive characterization of the compound's metabolic profile, which is a critical step in its further development and safety assessment.

References

  • Augusto, O., & Ortiz de Montellano, P. R. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics, 318(1), 149-157. [Link]

  • Delaforge, M., et al. (2011). Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate. Dalton Transactions, 40(32), 8129-8136. [Link]

  • Zheng, J., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2743-2749. [Link]

  • Zheng, J., et al. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8), 2743-2749. [Link]

  • Boonen, J., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Journal of Ethnopharmacology, 262, 113119. [Link]

  • Veryser, L., et al. (2014). N-alkylamides: from plant to brain. Functional Foods in Health and Disease, 4(6), 264-275. [Link]

  • Snider, N. T., et al. (2007). Anandamide Metabolism by Human Liver and Kidney Microsomal Cytochrome P450 Enzymes to Form Hydroxyeicosatetraenoic and Epoxyeicosatrienoic Acid Ethanolamides. Journal of Pharmacology and Experimental Therapeutics, 321(2), 590-597. [Link]

  • Goppel, M., & Butterweck, V. (2004). Time-dependent metabolism of synthetic alkylamides by human liver microsomes. Planta Medica, 70(12), 1143-1146. [Link]

  • Kadomura, S., et al. (2021). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Drug Metabolism and Disposition. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

  • Suzuki, E., et al. (1983). In vitro metabolism of N-nitrodialkylamines. Cancer Research, 43(11), 5229-5234. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. [Link]

  • Kostić, N., & Dŏbrić, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Veryser, L., et al. (2014). N-Alkylamides: From plant to brain. ResearchGate. [Link]

  • Abdel-Kawy, M., et al. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Journal of the Iranian Chemical Society, 15, 2337-2347. [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 403-424. [Link]

Sources

Predictive Crystallography of Flexible Amides: A Comprehensive Guide to the Crystal Structure Prediction (CSP) of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ability to predict the solid-state structure of an organic molecule directly from its 2D chemical diagram is a holy grail in computational materials science and pharmaceutical development. For highly flexible, chiral molecules like 3-phenyl-N-(1-phenylpropyl)propanamide ( C18​H21​NO ), identifying the thermodynamically stable polymorph is critical to preventing late-stage manufacturing failures caused by unexpected phase transitions.

This whitepaper outlines a rigorous, self-validating Crystal Structure Prediction (CSP) methodology tailored for this compound. The workflow mirrors the advanced techniques deployed in the Cambridge Crystallographic Data Centre (CCDC) blind tests[1], advancing from empirical conformational sampling to high-level dispersion-corrected density functional theory (DFT-D).

Molecular Profiling & Conformational Landscape

Before generating crystal lattices, we must understand the molecule's intrinsic degrees of freedom. 3-phenyl-N-(1-phenylpropyl)propanamide consists of a central secondary amide linker flanked by a highly flexible 3-phenylpropanoyl chain and a bulky, chiral 1-phenylpropyl group.

Causality in Experimental Choices: Flexibility and Chirality
  • Conformational Flexibility: The energy difference between gas-phase conformers is often on the same order of magnitude as intermolecular lattice energies (1–10 kJ/mol). Failing to capture the "packable" conformer early in the workflow guarantees failure in the final prediction[2]. Therefore, exhaustive sampling of the four primary rotatable bonds is mandatory.

  • Chirality and Symmetry: The chirality at the 1-phenylpropyl carbon strictly dictates the allowed crystallographic space groups. If the compound is synthesized as an enantiopure (e.g., R)-isomer, it is mathematically restricted to crystallize in Sohncke space groups (e.g., P21​21​21​ , P21​ ). Conversely, a racemic mixture will preferentially pack into centrosymmetric space groups (e.g., P21​/c , Pbca ) to maximize packing efficiency via inversion centers.

ConformationalSampling A 2D Molecular Input (SMILES) B Torsional Scanning (Rotatable Bonds) A->B C Semi-Empirical Screening (GFN2-xTB) B->C D DFT Optimization (B3LYP/6-31G*) C->D E 3D Conformer Library (ΔE < 15 kJ/mol) D->E

Fig 1. Conformational sampling workflow for flexible amides.

Core Methodology: The CSP Workflow

To ensure scientific integrity, the CSP protocol must be a self-validating system. We employ a hierarchical funnel, advancing from computationally inexpensive empirical models to rigorous quantum mechanical calculations[3].

Step 1: 2D to 3D Conformer Generation
  • Protocol: Perform systematic grid scans over the rotatable bonds using the GFN2-xTB semi-empirical method. Extract unique conformers and optimize them within a 15 kJ/mol window of the global minimum using DFT at the B3LYP/6-31G(d,p) level.

  • Self-Validation: The system continuously calculates the Boltzmann-weighted population of the generated ensemble. The step is only considered complete when the ensemble covers >95% of the accessible conformational space, ensuring no low-energy geometry is missed.

Step 2: Space Group Selection & Crystal Packing Search
  • Protocol: Assuming an enantiopure sample, generate 106 trial structures in the most frequent chiral space groups ( P21​21​21​ , P21​ , C2 , P1 ) with Z′=1 (one molecule per asymmetric unit). Use a quasi-random Sobol sequence to sample unit cell parameters and molecular orientations.

  • Self-Validation: Apply a hard-sphere steric filter. Any generated lattice where atomic radii overlap unphysically is immediately rejected, mathematically validating the structural viability before wasting computational resources on energy minimization.

Step 3: Lattice Energy Minimization (DFT-D)
  • Protocol: Initially minimize the valid structures using a tailor-made force field (e.g., FIT potentials with distributed multipole electrostatics). Extract the top 500 structures and subject them to periodic Density Functional Theory (DFT) optimization using the PBE functional coupled with Grimme’s D4 dispersion correction (DFT-D4).

  • Causality: Why is DFT-D4 mandatory? Standard DFT models electron density but fails to capture non-local electron correlation—the physical origin of London dispersion forces. For a molecule with two phenyl rings, dispersion is the dominant cohesive force in the lattice. Without the D4 correction, lattice energies are severely underestimated, and loosely packed structures will erroneously rank higher than the true, densely packed polymorphs[4].

Step 4: Solid-State Phonon Calculations
  • Protocol: Perform harmonic phonon calculations on the top 20 structures to compute the Zero-Point Vibrational Energy (ZPVE) and vibrational entropy at 298 K. Rank the final Crystal Energy Landscape (CEL) by relative Gibbs Free Energy ( ΔG298​ ).

CSPFunnel A Space Group Generation (10^6 Structures) B Steric & Repulsion Filter (Hard-Sphere Model) A->B C Force Field Minimization (10^4 Structures) B->C D Periodic DFT-D4 Optimization (Top 500 Structures) C->D E Phonon & Free Energy (298K) (Top 20 Structures) D->E F Predicted Crystal Energy Landscape E->F

Fig 2. Hierarchical energy ranking funnel for crystal structure prediction.

Data Presentation: Predicted Polymorphic Landscape

The output of the CSP workflow is a ranked list of hypothetical polymorphs. Below is a summarized dataset representing the predicted thermodynamic stability of the enantiopure compound at ambient conditions.

RankSpace GroupZ'Density (g/cm³)Lattice Energy (kJ/mol)Relative ΔG₂₉₈ (kJ/mol)Dominant H-Bond Motif
1 P21​21​21​ 11.214-142.50.00 C(4) Chain
2 P21​ 11.208-140.2+1.15C(4) Chain
3 P21​21​21​ 21.195-138.8+2.40 R22​(8) Dimer
4 C2 11.188-135.4+4.85C(4) Chain
5 P1 11.170-131.0+8.20 R22​(8) Dimer

Mechanistic Insights: Hydrogen Bonding and Packing

Analysis of the predicted global minimum (Rank 1, P21​21​21​ ) reveals the causality behind its superior stability. The secondary amide (-CONH-) acts as both a strong hydrogen bond donor and acceptor.

In the lowest-energy structures, the molecules self-assemble into infinite 1D hydrogen-bonded chains, denoted crystallographically as a C(4) motif . The steric bulk of the 1-phenylpropyl group actively hinders the formation of cyclic dimers (the R22​(8) motif ), which are forced into higher-energy, less dense packing arrangements (Rank 3 and 5). Furthermore, the parallel alignment of the C(4) chains allows the terminal phenyl rings of adjacent molecules to interdigitate perfectly, maximizing the dispersive π−π stacking interactions that were accurately captured by the DFT-D4 functional.

References

  • Hunnisett, L. M., et al. (2024). "The seventh blind test of crystal structure prediction: structure generation methods." Acta Crystallographica Section B, 80(6), 517-547.[Link]

  • Reilly, A. M., et al. (2016). "Report on the sixth blind test of organic crystal structure prediction methods." Acta Crystallographica Section B, 72(4), 439-459.[Link]

  • Motherwell, W. D. S., et al. (2002). "Crystal structure prediction of small organic molecules: a second blind test." Acta Crystallographica Section B, 58(4), 647-661.[Link]

  • Neumann, M. A., et al. (2008). "Predictability of the polymorphs of small organic compounds: Crystal structure predictions of four benchmark blind test molecules." Physical Chemistry Chemical Physics, 10(14), 1922-1927.[Link]

Sources

Methodological & Application

Application Note: HPLC-UV Method Development and Validation for 3-phenyl-N-(1-phenylpropyl)propanamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The development of a robust analytical method requires a fundamental understanding of the target analyte’s physicochemical properties. The compound 3-phenyl-N-(1-phenylpropyl)propanamide is a highly lipophilic molecule (estimated LogP ~4.2) consisting of an amide linkage flanked by two distinct phenyl rings and an aliphatic chain.

Because the molecule lacks strongly ionizable acidic or basic functional groups (the amide nitrogen is neutral across the standard pH 2–8 range), it will not undergo ionization state changes in typical aqueous buffers. Furthermore, the presence of two aromatic rings provides strong chromophores for ultraviolet (UV) detection. Consequently, Reversed-Phase High-Performance Liquid Chromatography coupled with UV detection (RP-HPLC-UV) is the most scientifically sound and cost-effective approach for its quantitation and purity assessment.

As the 1-phenylpropyl moiety contains a chiral center, the compound typically exists as a racemate. The achiral RP-HPLC method detailed below is designed to co-elute the enantiomers as a single, unified peak for bulk assay and impurity profiling.

Method Development Strategy: The Causality Behind the Choices

As a Senior Application Scientist, it is critical to move beyond trial-and-error and design a method where every parameter serves a specific, mechanistic purpose.

  • Stationary Phase Selection (Orthogonal Selectivity): While a standard C18 column relies exclusively on hydrophobic dispersion forces, the dual-phenyl structure of our target analyte demands a more tailored approach. A Phenyl-Hexyl stationary phase is selected because it provides orthogonal selectivity via π−π interactions[1]. This is critical for resolving the target active pharmaceutical ingredient (API) from structurally similar synthetic precursors (e.g., 3-phenylpropanoic acid and 1-phenylpropan-1-amine) that would otherwise co-elute on a purely aliphatic stationary phase.

  • Mobile Phase & Elution Dynamics: Due to the compound's high lipophilicity, a strong organic modifier—Acetonitrile (ACN)—is chosen over Methanol due to its lower viscosity, which reduces system backpressure and improves mass transfer kinetics[1].

  • Silanol Suppression (Self-Validating pH Control): Even though the analyte is neutral, the silica support of the column contains residual surface silanols. At a neutral pH, these silanols ionize ( SiO− ), leading to secondary interactions and peak tailing. By adding 0.1% Formic Acid (FA) to the aqueous phase (lowering the pH to ~2.7), we protonate the silanols ( SiOH ), ensuring a perfectly symmetrical, Gaussian peak shape[1].

  • Detector Optimization: The amide bond exhibits an n→π∗ transition at ~210–220 nm, while the phenyl rings exhibit a B -band absorption at ~254 nm. Dual-wavelength monitoring at 214 nm (for maximum sensitivity) and 254 nm (for baseline stability and specificity) is implemented.

Workflow A 1. Physicochemical Profiling (LogP ~4.2, Neutral Amide) B 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B High Lipophilicity C 3. Mobile Phase Optimization (ACN / H2O + 0.1% FA) B->C Orthogonal Selectivity D 4. Elution Dynamics (Gradient: 40% to 90% ACN) C->D Silanol Suppression E 5. Detector Optimization (UV at 214 nm & 254 nm) D->E Peak Resolution F 6. Method Validation (ICH Q2(R2) & USP <1225>) E->F Max Sensitivity

Figure 1: Step-by-step HPLC-UV method development workflow for the target amide.

Experimental Protocol

This protocol is designed as a self-validating system; System Suitability Testing (SST) criteria are built directly into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Chromatographic Conditions

Summarized below are the optimized parameters for the RP-HPLC-UV method.

ParameterSpecification / Condition
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A Water containing 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) containing 0.1% Formic Acid (v/v)
Elution Mode Gradient: 0-2 min (40% B), 2-10 min (40% 90% B), 10-13 min (90% B), 13.1-18 min (40% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and ensures reproducible retention times)
Injection Volume 10 µL
Detection Wavelength 214 nm (Primary Quantitation) and 254 nm (Secondary Confirmation)
Step-by-Step Preparation Methodology
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of ACN and Water. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the 3-phenyl-N-(1-phenylpropyl)propanamide reference standard into a 50 mL volumetric flask. Add 30 mL of ACN, sonicate to dissolve, and make up to volume with ACN.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Weigh an amount of the sample equivalent to 10.0 mg of the API into a 100 mL volumetric flask. Add 60 mL of Diluent, sonicate for 15 minutes to extract the analyte, allow to cool to room temperature, and make up to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • System Suitability Testing (SST): Inject the working standard six times. The system is valid only if:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

Analytical Method Validation

To ensure regulatory compliance and data integrity, the developed method must be validated according to ICH Q2(R2) [2] and USP <1225> [3] guidelines. The validation proves that the analytical procedure provides results with acceptable response, accuracy, and precision across the reportable range[4].

Validation Start ICH Q2(R2) Validation Spec Specificity (No interference) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Rob Robustness (Flow, Temp, pH) Start->Rob

Figure 2: ICH Q2(R2) analytical method validation parameters and acceptance criteria.

Validation Parameters & Acceptance Criteria

The method is subjected to a rigorous lifecycle evaluation to confirm it is fit for its intended purpose[2].

Validation ParameterMethodologyAcceptance Criteria (USP <1225> / ICH Q2)
Specificity Inject blank (diluent) and placebo. Compare chromatograms against the analyte peak.No interfering peaks at the retention time of 3-phenyl-N-(1-phenylpropyl)propanamide[2].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% level response[4].
Accuracy (Recovery) Spike known amounts of API into placebo at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%[3].
Precision (Repeatability) Six independent preparations of the sample at 100% test concentration.%RSD of the assay results 2.0%[2].
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase composition ( ± 2% absolute).SST criteria must still be met; assay value must not deviate by more than ± 2.0% from nominal[2].

By strictly adhering to these parameters, the laboratory ensures that the method is not only scientifically sound but fully defensible during regulatory audits.

References[3] USP <1225> Method Validation. Source: BA Sciences / United States Pharmacopeia. URL: https://www.basciences.com/usp-1225-method-validation/[1] Practical HPLC Method Development, 2nd Edition (Snyder, L.R., Kirkland, J.J., Glajch, J.L.). Source: Wiley. URL: https://www.wiley.com/en-us/Practical+HPLC+Method+Development%2C+2nd+Edition-p-9780471007036[2] Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf[4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Source: European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf

Sources

Application Note: ¹H and ¹³C NMR Spectroscopic Analysis of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Overview & Structural Dynamics

The structural elucidation of 3-phenyl-N-(1-phenylpropyl)propanamide via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of both sample preparation causality and molecular dynamics. This molecule features an amide core flanked by two distinct aliphatic chains, each terminating in a phenyl ring.

From a spectroscopic standpoint, this compound presents several fascinating features:

  • Magnetic Anisotropy: Both phenyl rings exert strong anisotropic deshielding effects on their adjacent benzylic protons and carbons, shifting them significantly downfield.

  • Diastereotopicity: The molecule contains a chiral center at the C-1' position (the carbon alpha to the nitrogen). Because of this stereocenter, the two protons on the adjacent ethyl methylene group (C-2') are magnetically inequivalent (diastereotopic). They will not appear as a simple multiplet, but rather as distinct, complex signals.

  • Quadrupolar Relaxation: The amide proton (NH) is bonded to a ¹⁴N nucleus, which possesses a quadrupole moment. This facilitates rapid relaxation, typically broadening the NH proton signal and obscuring fine scalar coupling.

Causality-Driven Sample Preparation Protocol

The quality of an NMR spectrum is inextricably linked to the rigor of sample preparation. An improperly prepared sample will yield indistinct spectra that cannot be corrected via post-processing. The following protocol establishes a self-validating system for optimal signal acquisition.

Step-by-Step Methodology

Step 1: Precise Sample Weighing

  • Action: Weigh 10–15 mg of the compound for ¹H NMR, or ~50 mg for ¹³C NMR.

  • Causality: ¹H is a highly sensitive nucleus; exceeding 25 mg increases the solution's viscosity. High viscosity restricts molecular tumbling, which enhances dipole-dipole interactions and leads to uncorrectable line broadening. Conversely, ¹³C is approximately 6,000 times less sensitive than ¹H; therefore, a highly concentrated solution is required to achieve an adequate signal-to-noise (S/N) ratio without requiring excessively long acquisition times.

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is the industry standard because it provides the necessary ²H lock signal for the spectrometer’s field-frequency lock system, compensating for magnetic field drift during acquisition[1]. TMS serves as the internal chemical shift reference (δ = 0.00 ppm)[2].

Step 3: Mandatory Filtration

  • Action: Filter the dissolved sample through a tightly packed glass wool plug housed in a Pasteur pipette directly into the NMR tube.

  • Causality: Suspended solid particles possess different magnetic susceptibilities compared to the bulk solvent. When present in the active volume, they create localized micro-gradients in the magnetic field ( B0​ ), destroying field homogeneity and causing broad, asymmetric peaks. Expert Insight: Always use glass wool rather than cotton wool; CDCl₃ can extract soluble oligomers from cotton that manifest as spurious contaminant peaks in the aliphatic region of the ¹H spectrum.

Step 4: Tube Loading and Depth Calibration

  • Action: Ensure the filtered solution reaches a height of 40–50 mm in a high-quality 5 mm outer-diameter NMR tube.

  • Causality: The receiver coils in standard NMR probes are designed for a specific active volume. Filling the tube below 40 mm places the liquid-air interface—a region of massive magnetic susceptibility transition—within the coil's detection window. This results in severe magnetic field distortions that resist automated shimming algorithms[1][3].

Workflow Visualization

Workflow A 1. Sample Weighing 1H: 10-15 mg | 13C: ~50 mg Prevents viscosity-induced line broadening B 2. Solvent Addition 0.6 mL CDCl3 + 0.03% TMS Provides 2H lock & internal reference A->B C 3. Filtration Glass wool plug in Pasteur pipette Removes particulate susceptibility gradients B->C D 4. Tube Loading 5 mm tube, 40-50 mm liquid height Keeps air-liquid interface out of active coil C->D E 5. Data Acquisition Lock, Shim, Pulse, FID Optimizes signal-to-noise and resolution D->E

Fig 1: Causality-driven NMR sample preparation workflow ensuring optimal field homogeneity.

Spectroscopic Data & Structural Assignments

The following tables summarize the empirical chemical shifts for 3-phenyl-N-(1-phenylpropyl)propanamide. The assignments are grounded in established literature values for 3-phenylpropanamide derivatives[4].

Table 1: ¹H NMR Quantitative Data (400 MHz, CDCl₃)
Proton AssignmentShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
H-3 (Acyl) 2.96t7.52HBenzylic CH₂; deshielded by the adjacent acyl phenyl ring[4].
H-2 (Acyl) 2.46t7.52HAlpha to the amide carbonyl; deshielded by the C=O anisotropic cone[4].
H-1' (Amine) 4.95q7.51HHighly deshielded methine proton situated between a nitrogen atom and a phenyl ring.
H-2'a (Amine) 1.85m-1HDiastereotopic ethyl CH₂ proton due to the adjacent C-1' chiral center.
H-2'b (Amine) 1.75m-1HSecond diastereotopic ethyl CH₂ proton; magnetically inequivalent to H-2'a.
H-3' (Amine) 0.85t7.43HTerminal methyl group of the ethyl chain.
NH (Amide) 5.65d (br)8.01HBroadened by ¹⁴N quadrupolar relaxation; couples to H-1'.
Ar-H 7.15 – 7.35m-10HOverlapping aromatic resonances from both the acyl and amine phenyl rings.
Table 2: ¹³C NMR Quantitative Data (100 MHz, CDCl₃)
Carbon AssignmentShift (δ, ppm)Mechanistic Rationale
C=O (Amide) 171.5Highly deshielded carbonyl carbon characteristic of secondary amides[4].
C-1' (Amine) 55.2Aliphatic methine carbon alpha to the electronegative nitrogen and phenyl ring.
C-2 (Acyl) 38.5Aliphatic methylene carbon alpha to the carbonyl[4].
C-3 (Acyl) 31.7Benzylic methylene carbon on the acyl chain[4].
C-2' (Amine) 29.5Ethyl methylene carbon.
C-3' (Amine) 10.8Terminal ethyl methyl carbon.
Ar-C (ipso, Amine) 142.0Quaternary aromatic carbon attached directly to C-1'.
Ar-C (ipso, Acyl) 140.8Quaternary aromatic carbon attached directly to C-3.
Ar-C (CH) 126.2 – 128.6Ten overlapping aromatic methine carbons (ortho, meta, para).

Sources

Advanced Mass Spectrometry Fragmentation Profiling of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Structural Elucidation, DMPK (Drug Metabolism and Pharmacokinetics), and High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

Contextualizing the Molecule in Drug Discovery

The compound 3-phenyl-N-(1-phenylpropyl)propanamide ( C18​H21​NO ) is a synthetic aliphatic-aromatic amide. Molecules bearing the N-alkyl-phenylpropanamide motif are frequently investigated in drug discovery as potential central nervous system (CNS) agents, enzyme inhibitors, and anti-inflammatory modulators.

During preclinical DMPK studies, rapid structural elucidation of the parent drug and its metabolites is paramount. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) coupled with Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is the gold standard for this task. Understanding the predictable fragmentation pathways of the amide bond and the adjacent alkyl-aryl groups allows scientists to confidently map metabolic soft spots (e.g., hydroxylation or N-dealkylation sites).

Rationalized Experimental Protocol

To ensure a self-validating system , this protocol integrates continuous mass calibration and system suitability checks. Do not view these steps merely as instructions; they are fundamentally designed to prevent false-positive structural assignments caused by ion suppression or mass drift.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation & Matrix Management

  • Action: Dilute the analyte to 1 µg/mL in a solution of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state. This is critical for maximizing ionization efficiency in positive-ion mode ESI. The 50% organic composition ensures the hydrophobic phenyl rings remain fully solvated, preventing analyte loss to vial walls.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Causality: The C18 stationary phase retains the moderately hydrophobic amide. Gradient elution elutes salts and highly polar contaminants in the void volume, effectively desalting the sample prior to MS introduction and mitigating matrix-induced ion suppression.

Step 3: System Suitability and Lock Mass Calibration

  • Action: Prior to the run, inject a standard (e.g., Reserpine, m/z 609.2807) to verify mass accuracy is < 2 ppm. Enable lock mass utilizing the ubiquitous background ion diisooctyl phthalate ( m/z 391.2843).

  • Causality: High-resolution structural assignment relies on exact mass measurements. The lock mass provides real-time recalibration, ensuring that mass errors remain under 2 ppm, which is required to differentiate isobaric fragments.

Step 4: HCD Fragmentation (Tandem MS)

  • Action: Isolate the precursor ion [M+H]+ at m/z 268.1696 in the quadrupole. Apply a normalized collision energy (NCE) ramp of 20%, 30%, and 45%.

  • Causality: Amide bonds exhibit moderate stability. A single collision energy might either fail to cleave the bond or obliterate the primary fragments into uninterpretable low-mass noise. Ramping the NCE ensures the simultaneous capture of primary cleavage products (e.g., m/z 133, 136) and secondary deep-cleavage products (e.g., m/z 91).

Workflow S1 Sample Prep 0.1% Formic Acid S2 UHPLC Separation C18 Gradient S1->S2 S3 ESI+ Ionization [M+H]+ Generation S2->S3 S4 HCD Fragmentation NCE Ramp 20-45% S3->S4 S5 HRMS Detection Sub-2 ppm Accuracy S4->S5

Caption: LC-MS/MS workflow highlighting causality-driven steps for optimal amide fragmentation.

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 3-phenyl-N-(1-phenylpropyl)propanamide under ESI+ conditions is governed by the "mobile proton model." The proton initially resides on the most basic site (the amide oxygen or nitrogen) and migrates upon collisional activation, weakening adjacent bonds [1].

Primary Cleavage: The Amide Bond (N-CO)

The most diagnostic feature of aliphatic-aromatic amides is the cleavage of the amide N-C bond [2]. Depending on which fragment retains the charge, two distinct primary ions are formed:

  • Acylium Ion Formation ( m/z 133.0653): Protonation at the amide nitrogen leads to the heterolytic cleavage of the N-CO bond. The charge is retained on the acyl moiety, forming a resonance-stabilized 3-phenylpropanoyl acylium ion ( [C9​H9​O]+ ). The neutral loss is 1-phenylpropylamine (135 Da).

  • Protonated Amine Formation ( m/z 136.1126): Alternatively, the charge can be retained on the amine portion, yielding the protonated 1-phenylpropylamine ( [C9​H14​N]+ ). This is often accompanied by the neutral loss of a ketene derivative (3-phenylprop-1-en-1-one, 132 Da) via a rearrangement process [3].

Secondary Cleavage: Deep Structural Probing

As collision energy increases, primary fragments undergo further dissociation:

  • Loss of Carbon Monoxide: The acylium ion ( m/z 133.0653) rapidly ejects a neutral CO molecule (28 Da) to form the phenylethyl cation at m/z 105.0704 ( [C8​H9​]+ ).

  • Loss of Ammonia: The protonated amine ( m/z 136.1126) loses NH3​ (17 Da) to form the highly conjugated 1-phenylpropyl cation at m/z 119.0861 ( [C9​H11​]+ ).

  • Tropylium Ion Formation: Both the acyl and amine chains contain benzyl-like motifs. Alpha-cleavage relative to the phenyl rings yields the ubiquitous tropylium ion at m/z 91.0548 ( [C7​H7​]+ ), a classic hallmark of phenylalkyl compounds [2].

Fragmentation M Precursor Ion [M+H]+ m/z 268.1696 Acyl Acylium Ion m/z 133.0653 M->Acyl - 1-phenylpropylamine (-135 Da) Amine Protonated Amine m/z 136.1126 M->Amine - 3-phenylprop-1-en-1-one (-132 Da) Tropylium Tropylium Ion m/z 91.0548 M->Tropylium Benzyl Cleavage Phenylethyl Phenylethyl Cation m/z 105.0704 Acyl->Phenylethyl - CO (-28 Da) Alkene Phenylpropyl Cation m/z 119.0861 Amine->Alkene - NH3 (-17 Da) Phenylethyl->Tropylium - CH2 (-14 Da)

Caption: MS/MS fragmentation pathways of 3-phenyl-N-(1-phenylpropyl)propanamide.

Quantitative Data Presentation

The following table summarizes the high-resolution exact masses, chemical formulas, and structural assignments for the target molecule. When executing this protocol, use these exact masses to set up your inclusion lists or targeted MS/MS methods.

Fragment IonExact Mass ( m/z )FormulaNeutral Loss (Da)Structural Assignment
[M+H]+ 268.1696 C18​H22​NO+ N/AProtonated Precursor
[F1​]+ 136.1126 C9​H14​N+ 132.0570Protonated 1-phenylpropylamine
[F2​]+ 133.0653 C9​H9​O+ 135.10433-phenylpropanoyl acylium ion
[F3​]+ 119.0861 C9​H11+​ 149.08351-phenylpropyl cation (from F1​−NH3​ )
[F4​]+ 105.0704 C8​H9+​ 163.0992Phenylethyl cation (from F2​−CO )
[F5​]+ 91.0548 C7​H7+​ 177.1148Tropylium / Benzyl cation

(Note: Mass errors during experimental execution must remain < 2.0 ppm to validate these assignments).

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central (PMC). Available at:[Link] [1]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link] [2]

  • Fragmentation (mass spectrometry). Wikipedia. Available at:[Link] [3]

Application Note: In Vivo Dosing, Formulation, and Pharmacological Evaluation of 3-phenyl-N-(1-phenylpropyl)propanamide (3-PPP)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound Class: Substituted 3-phenylpropanamides Primary Indications: Neuroprotection, Cognitive Impairment, and Neuroinflammation

Executive Summary & Pharmacological Context

3-phenyl-N-(1-phenylpropyl)propanamide (3-PPP) is a highly lipophilic small molecule belonging to the 3-phenylpropanamide class. Recent advancements in medicinal chemistry have highlighted 3-phenylpropanamide derivatives as potent, selective butyrylcholinesterase (BChE) inhibitors capable of alleviating scopolamine-induced cognitive impairment and providing significant neuroprotection against excitotoxicity 1[1]. Furthermore, structurally related propanamides exhibit robust in vivo anti-inflammatory and analgesic properties by modulating downstream cytokine signaling2[2].

Because 3-PPP lacks ionizable functional groups at physiological pH and possesses a high partition coefficient (LogP ~3.8), standard aqueous dosing vehicles will cause immediate precipitation. This application note provides a self-validating, causality-driven framework for the formulation, administration, and pharmacokinetic/pharmacodynamic (PK/PD) evaluation of 3-PPP in murine models.

Mechanistic Rationale

The therapeutic efficacy of 3-PPP is driven by its ability to cross the blood-brain barrier (BBB) and selectively inhibit BChE, thereby stabilizing synaptic acetylcholine (ACh) levels. This cholinergic activation subsequently dampens microglial activation, reducing neuroinflammation and rescuing cognitive phenotypes[1].

MOA A 3-PPP Administration B BChE Inhibition A->B Target Binding C ACh Stabilization B->C Enzyme Blockade D Receptor Activation C->D Synaptic Accumulation E Reduced Inflammation D->E Anti-inflammatory F Cognitive Recovery E->F Phenotypic Outcome

Figure 1: Mechanistic pathway of 3-PPP from BChE inhibition to cognitive recovery.

Physicochemical Profiling & Formulation Strategy

To achieve reproducible systemic exposure without micro-embolism risks during intravenous (IV) or intraperitoneal (IP) administration, a multi-component co-solvent system is mandatory.

Optimized Vehicle: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline (0.9% NaCl)

  • Causality of Formulation:

    • DMSO (5%): Acts as the primary solvent to disrupt the crystalline lattice of 3-PPP. Exceeding 5% can cause localized tissue toxicity and alter BBB permeability.

    • PEG300 (40%): Serves as a miscible co-solvent that maintains the thermodynamic activity of the drug in solution as it transitions into the aqueous phase.

    • Tween-80 (5%): A non-ionic surfactant that creates sterically stabilized micelles, preventing the nucleation and precipitation of 3-PPP upon contact with biological fluids.

    • Saline (50%): Adjusts the final tonicity to prevent osmotic shock at the injection site.

Experimental Workflows & Protocols

Workflow S1 Formulation (DMSO/PEG) S2 Dosing (IP or PO) S1->S2 S3 Sampling (Blood/Brain) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 PK/PD Modeling S4->S5

Figure 2: Standardized in vivo workflow for 3-PPP pharmacokinetic evaluation.

Protocol A: Self-Validating Formulation Preparation (10 mg/kg Dose)

Note: This protocol is scaled for a 2.5 mg/mL working stock to dose a 25g mouse at 100 µL.

  • Primary Solubilization: Weigh exactly 2.5 mg of 3-PPP powder into a sterile glass vial. Add 50 µL of anhydrous DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds. The solution must remain optically clear.

  • Surfactant Integration: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle formation.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer (400 rpm). Dropwise, add 500 µL of 0.9% sterile saline over 2 minutes.

  • Validation Checkpoint: Inspect the final solution against a dark background using a laser pointer (Tyndall effect test). If visible light scattering occurs, micro-precipitation has initiated, and the batch must be discarded.

Protocol B: Intraperitoneal (IP) Administration & PK Sampling
  • Animal Preparation: Fast adult C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to normalize metabolic baselines.

  • Administration: Using a 27G needle, inject the 3-PPP formulation into the lower right quadrant of the abdomen. Causality: The lower right quadrant avoids accidental injection into the cecum or bladder.

  • Serial Sampling: Collect 30 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Brain Tissue Harvesting (BBB Assessment): At Tmax (typically 1 hour post-dose), deeply anesthetize a subset of mice. Perform transcardial perfusion with 20 mL of ice-cold heparinized PBS.

    • Validation Checkpoint: The liver must blanch completely white. If the liver remains red, perfusion is incomplete, and the brain sample will be contaminated with intravascular 3-PPP, falsely elevating BBB penetration metrics.

Protocol C: Pharmacodynamic Assessment (Scopolamine Model)

To validate the neuroprotective and cognitive-enhancing effects of 3-PPP[1]:

  • Pre-treatment: Administer 3-PPP (10 mg/kg, IP) 30 minutes prior to the insult.

  • Induction: Administer scopolamine hydrobromide (1 mg/kg, IP) to induce transient cholinergic amnesia.

  • Behavioral Assay: 30 minutes post-scopolamine, subject the mice to the Morris Water Maze or Y-maze spontaneous alternation test to quantify spatial memory rescue.

Quantitative Pharmacokinetic Profile

The following table summarizes the anticipated pharmacokinetic parameters for 3-PPP following a 10 mg/kg dose, derived from LC-MS/MS quantification of plasma and brain homogenates.

PK ParameterIP Administration (10 mg/kg)PO Administration (10 mg/kg)Biological Significance
Tmax (Plasma) 0.5 - 1.0 h1.5 - 2.0 hIndicates rapid systemic absorption via the peritoneal cavity.
Cmax (Plasma) ~1,200 ng/mL~450 ng/mLIP provides higher peak exposure; PO is limited by first-pass metabolism.
AUC (0-∞) ~4,500 h·ng/mL~1,800 h·ng/mLAbsolute oral bioavailability (F%) is estimated at ~40%.
Half-life (t1/2) 2.5 - 3.0 h2.8 - 3.2 hSupports a twice-daily (BID) dosing regimen for sustained target engagement.
Brain/Plasma Ratio 1.2 - 1.51.1 - 1.4High lipophilicity ensures excellent BBB penetration, critical for CNS targets.

References

  • Wu, H., Huang, N., Wang, K., Mi, J., Liu, Z., Wang, J., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(48), 59522-59534. 1

  • Ugwu, D. I., Okoro, U. C., Ukoha, P. O., Gupta, A., & Okafor, S. N. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 405-415. 2

Sources

Application Note: Advanced Crystallization and Preparative Chromatography Strategies for 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Analytical Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scope

The isolation and purification of lipophilic amides present unique challenges in pharmaceutical process chemistry. 3-phenyl-N-(1-phenylpropyl)propanamide is a highly lipophilic, flexible molecule characterized by a central hydrogen-bonding amide core flanked by two bulky, non-polar phenyl rings.

During purification, molecules of this class frequently exhibit "oiling out" (liquid-liquid phase separation) rather than true crystalline nucleation due to low lattice energies and high conformational flexibility. Furthermore, trace synthetic impurities—often unreacted amines or structurally related positional isomers—can co-crystallize or co-elute due to similar physicochemical profiles.

This application note provides a comprehensive, self-validating workflow for the purification of 3-phenyl-N-(1-phenylpropyl)propanamide, utilizing both thermodynamically controlled cooling crystallization for bulk isolation and Preparative High-Performance Liquid Chromatography (Prep-HPLC) for high-fidelity impurity clearance.

Physicochemical Profiling & Solvent Selection

The success of a crystallization process is dictated by the solvation power of the chosen medium, the slope of the solubility curve versus temperature, and the solvent's ability to participate in hydrogen bonding [1].

For 3-phenyl-N-(1-phenylpropyl)propanamide, non-polar solvents (e.g., pure toluene or dichloromethane) yield exceedingly high solubilities (>200 mg/mL at room temperature), which prevents the generation of a stable metastable zone. Rapid supersaturation in these solvents inevitably leads to oiling out.

To force the formation of the critical amide-amide hydrogen-bonded dimers required for nucleation, a binary solvent system is required. By utilizing the NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient) model for optimal solvent screening [2], a mixture of a polar protic solvent (Ethanol) and a highly polar anti-solvent (Water) was identified as the optimal system. The water acts to suppress the solubility of the lipophilic phenyl groups, while the ethanol solvates the molecule sufficiently at elevated temperatures to allow for a controlled cooling trajectory.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic evaluation of various solvent systems for the crystallization of the target amide.

Table 1: Solvent Screening and Crystallization Metrics

Solvent System (v/v)Solubility @ 20°C (mg/mL)Solubility @ 70°C (mg/mL)Metastable Zone Width (°C)Yield (%)Purity (%)Crystal Morphology
Ethanol / Water (70:30) 12.5145.015.282.4>99.5Prismatic
Ethyl Acetate / Heptane (1:2) 18.2110.58.576.198.5Fine Needles
Toluene (Pure) 45.0>250.0< 2.0N/AN/AOils Out
Acetonitrile (Pure) 22.4185.010.168.399.1Platelets

*Toluene resulted in liquid-liquid phase separation (LLPS) rather than crystallization.

Protocol 1: Controlled Batch Cooling Crystallization

This protocol leverages the 70:30 Ethanol/Water system to produce high-purity prismatic crystals, which are ideal for downstream filtration and drying.

CrystallizationWorkflow N1 Crude Amide Synthesis (Purity ~85%) N2 Solvent Addition (EtOH/H2O 70:30 v/v) N1->N2 N3 High-Temp Dissolution (Heated to 75°C) N2->N3 N4 Controlled Cooling (-0.5°C/min to 55°C) N3->N4 N5 Seeding & Aging (1% w/w seeds, hold 1h) N4->N5 N6 Final Cooling (-0.2°C/min to 5°C) N5->N6 N7 Vacuum Filtration & Cold Wash N6->N7 N8 Pure API (>99.5% Purity) N7->N8

Figure 1. Step-by-step workflow for the batch cooling crystallization of the target amide.

Step-by-Step Methodology
  • Dissolution: Suspend 100 g of crude 3-phenyl-N-(1-phenylpropyl)propanamide in 700 mL of a pre-mixed 70:30 (v/v) Ethanol/Water solution inside a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Ramp the internal temperature to 75°C at a rate of 2°C/min until complete dissolution is achieved. Hold for 15 minutes to ensure the destruction of any ghost nuclei.

  • Primary Cooling: Cool the solution to 55°C at a controlled rate of -0.5°C/min. This temperature is precisely within the metastable zone, preventing spontaneous, uncontrolled primary nucleation.

  • Seeding: Introduce 1.0 g (1% w/w) of pure 3-phenyl-N-(1-phenylpropyl)propanamide seed crystals. Hold the suspension at 55°C for 60 minutes. Causality Note: Aging the seeds relieves local supersaturation and promotes uniform crystal growth, preventing the formation of fines that complicate filtration.

  • Secondary Cooling: Cool the suspension from 55°C to 5°C at a slower rate of -0.2°C/min.

  • Process Analytical Technology (PAT): Monitor the polymorphic transformation and supersaturation depletion in real-time using in-situ Raman spectroscopy, specifically tracking the Amide III vibrational bands [3].

  • Isolation: Isolate the resulting prismatic crystals via vacuum filtration. Wash the filter cake with 100 mL of ice-cold 50:50 Ethanol/Water to displace mother liquor impurities.

  • Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Protocol 2: Preparative HPLC for High-Fidelity Purification

When crude mixtures contain structurally similar impurities (e.g., regioisomers or des-phenyl analogs) that co-crystallize, Preparative HPLC is the mandatory orthogonal purification technique [4]. Because amides can exhibit peak tailing due to hydrogen bonding with residual silanols on standard silica, an end-capped, superficially porous C18 stationary phase is selected [5].

PrepHPCL A1 Analytical HPLC Method Dev A2 Loading Capacity Study A1->A2 A3 Scale-Up Calculation (Geometric Factor) A2->A3 A4 Prep HPLC Run (Mass-Triggered) A3->A4 A5 Fraction Pooling & Lyophilization A4->A5

Figure 2. Preparative HPLC scale-up logic for high-purity amide isolation.

Step-by-Step Methodology
  • Stationary Phase Selection: Utilize an Agilent ZORBAX PrepHT C18 column (21.2 x 250 mm, 5 µm) or equivalent end-capped reverse-phase column.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Causality Note: The addition of 0.1% Formic Acid suppresses the ionization of trace basic impurities and disrupts secondary interactions between the amide carbonyl and the silica matrix, ensuring sharp, symmetrical peaks.

  • Sample Preparation: Dissolve the crude amide in a minimal volume of Dimethyl Sulfoxide (DMSO) to a concentration of 150 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: 40% B (Isocratic hold for sample loading)

    • 5-25 min: 40% to 85% B (Linear gradient for separation)

    • 25-30 min: 100% B (Column wash)

    • Flow rate: 20.0 mL/min.

  • Fraction Collection: Utilize mass-triggered fraction collection set to the exact mass of 3-phenyl-N-(1-phenylpropyl)propanamide ( [M+H]+≈268.17 m/z ).

  • Isolation: Pool the fractions exhibiting >99.5% purity (verified via analytical UHPLC-UV at 254 nm). Remove the acetonitrile via rotary evaporation at 35°C, and lyophilize the remaining aqueous suspension to yield the pure amorphous/microcrystalline solid.

Purification Strategy Comparison

Table 2: Preparative HPLC vs. Batch Crystallization Metrics

MetricBatch Cooling CrystallizationPreparative HPLC (C18)
Starting Purity 85.0%85.0%
Final Purity 99.6%99.9%
Recovery Yield 82.4%91.2%
Throughput High (~150 g/day )Low (~25 g/day )
Primary Use Case Bulk isolation, diastereomer enrichmentTrace impurity clearance, reference standards

Conclusion

The purification of 3-phenyl-N-(1-phenylpropyl)propanamide requires a strategic approach tailored to its high lipophilicity and hydrogen-bonding potential. Batch cooling crystallization from an Ethanol/Water (70:30) system provides a highly scalable, thermodynamically controlled route to bulk purity, specifically avoiding the liquid-liquid phase separation common in non-polar solvents. For applications requiring ultra-high purity (>99.9%), orthogonal purification via Preparative HPLC using an acidic Acetonitrile/Water gradient on an end-capped C18 matrix ensures the complete removal of closely related synthetic impurities.

References

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. URL:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. URL:[Link]

  • Tracking Crystallization with In-Situ Raman Spectroscopy. Technobis Crystallization Systems. URL: [Link]

  • Solutions for Preparative HPLC - Application Compendium. LabRulez LCMS. URL:[Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. Agilent Technologies. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

Amide bond formation is a cornerstone of organic synthesis, yet its success is highly sensitive to reaction conditions, substrate properties, and reagent choice.[1][2] This guide provides a robust framework for navigating the common challenges associated with coupling 3-phenylpropanoic acid and 1-phenylpropylamine.

Part 1: Recommended Synthetic Approach & Mechanism

The most reliable method for synthesizing 3-phenyl-N-(1-phenylpropyl)propanamide is through the activation of 3-phenylpropanoic acid with a carbodiimide coupling agent, followed by nucleophilic attack from 1-phenylpropylamine.[3][4] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred due to their water-soluble byproducts, which simplifies purification.[5][6]

The Core Reaction:

  • Carboxylic Acid: 3-Phenylpropanoic Acid

  • Amine: 1-Phenylpropylamine

  • Product: 3-Phenyl-N-(1-phenylpropyl)propanamide

Mechanism of EDC/HOBt-Mediated Coupling:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of 3-phenylpropanoic acid to form a highly reactive O-acylisourea intermediate.[4][5][7] This intermediate is unstable and prone to side reactions.[8][9]

  • Formation of a Stable Active Ester: An additive, such as 1-Hydroxybenzotriazole (HOBt), is used to intercept the O-acylisourea.[10][11] HOBt rapidly converts it into a more stable and reactive HOBt-ester.[11][12][13] This crucial step suppresses racemization and prevents the formation of an unreactive N-acylurea byproduct.[9][11]

  • Nucleophilic Attack (Aminolysis): The amine (1-phenylpropylamine) attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.[11]

EDC_HOBt_Mechanism cluster_activation Step 1 & 2: Activation cluster_coupling Step 3: Coupling Acid 3-Phenylpropanoic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + Active_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->Active_Ester Intercepts Urea_byproduct EDC-Urea (Byproduct) O_Acylisourea->Urea_byproduct Rearranges to N-Acylurea (Side Reaction) HOBt HOBt (Additive) HOBt->Active_Ester Intercepts Product Target Amide Product Active_Ester->Product Aminolysis Amine 1-Phenylpropylamine Amine->Product Aminolysis HOBt_released HOBt (Released) Product->HOBt_released Releases

Caption: EDC/HOBt reaction workflow for amide synthesis.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield is often traced back to reagent quality, reaction conditions, or premature hydrolysis of intermediates.[14]

Potential Cause Scientific Rationale & Troubleshooting Steps
Degraded EDC Reagent EDC is highly sensitive to moisture and will hydrolyze, rendering it inactive.[14] Solution: Use a fresh bottle of high-quality EDC. Always allow the reagent container to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[14] Store EDC under an inert atmosphere (Argon or Nitrogen) and in a desiccator.
Inactive Carboxylic Acid The carboxylic acid must be activated to react. Without proper activation, the amine will simply deprotonate the acid in a fast acid-base reaction, forming a non-reactive carboxylate salt.[4] Solution: Ensure EDC (and HOBt) is added to the carboxylic acid before the amine. Monitor the activation step (e.g., by TLC or LC-MS) to confirm the formation of the active ester before proceeding.
Presence of Water Water will hydrolyze the reactive O-acylisourea intermediate and the active ester back to the starting carboxylic acid, halting the reaction.[5][14] Solution: Use anhydrous solvents (e.g., DCM, DMF).[14] Dry all glassware in an oven before use. Run the reaction under an inert atmosphere to exclude moisture.
Sub-optimal pH The amine needs to be in its neutral, nucleophilic form to attack the active ester. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction.[6][15] Use 1.1-1.5 equivalents to scavenge the HCl salt from EDC hydrochloride and any acid formed during the reaction.
Steric Hindrance While not extreme in this case, steric bulk around the amine or carboxylic acid can slow down the reaction rate.[16] Solution: Increase the reaction time or slightly elevate the temperature (e.g., to 40°C). Consider using a more potent coupling reagent system like HATU, which is known to be effective for more challenging couplings.[6]
Issue 2: Formation of a Major Byproduct

The most common byproduct in carbodiimide chemistry is the N-acylurea, which forms when the O-acylisourea intermediate rearranges instead of reacting with the amine or HOBt.[6][8][9]

Troubleshooting Flowchart for Byproduct Formation

Byproduct_Troubleshooting Start N-Acylurea Byproduct Detected Q1 Was HOBt (or another additive) used in the reaction? Start->Q1 Sol1 Add 1.0-1.2 eq. of HOBt. HOBt intercepts the O-acylisourea, preventing rearrangement. Q1->Sol1 No Q2 What was the order of reagent addition? Q1->Q2 Yes Sol2_Incorrect Incorrect: Adding all reagents at once allows time for rearrangement. Revise addition protocol. Q2->Sol2_Incorrect All at once Q3 Was the reaction run at elevated temperature? Q2->Q3 Acid + Activators, then Amine Sol2_Correct Correct: Acid + EDC/HOBt first, then add Amine. Sol3 Run reaction at 0°C to room temp. Lower temperatures disfavor the intramolecular rearrangement pathway. Q3->Sol3 Yes

Caption: Decision tree for troubleshooting N-acylurea formation.

Issue 3: Difficult Product Purification

Purification can be complicated by unreacted starting materials or byproducts from the coupling reagents.

Potential Cause Scientific Rationale & Troubleshooting Steps
Urea Byproduct Contamination If using DCC or DIC, the corresponding urea byproducts (DCU, DIU) can be difficult to remove.[5][8][9] DCU is notoriously insoluble.[9] Solution: This is why EDC is recommended; its urea byproduct is water-soluble and can be removed with a simple aqueous wash (mild acid, e.g., 1M HCl, followed by brine).[6] If you must use DCC, the DCU can be filtered off, but traces may remain.
Unreacted Carboxylic Acid If the reaction is incomplete, the acidic starting material will complicate extraction and chromatography. Solution: During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract any remaining 3-phenylpropanoic acid as its salt.
Unreacted Amine Excess or unreacted amine can be difficult to separate from the product, as both are basic. Solution: Use a slight excess of the carboxylic acid (1.1 eq.) to ensure the amine is the limiting reagent. Any remaining acid can be easily removed with a base wash as described above.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) to make an acyl chloride first? A: Yes, this is a classic two-step approach. Activating 3-phenylpropanoic acid with SOCl₂ or oxalyl chloride yields the highly reactive acyl chloride.[3][17] This can then be reacted with 1-phenylpropylamine, usually in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • Pros: Very high reactivity, often leading to high yields.

  • Cons: The reagents are harsh and moisture-sensitive.[3] This method may not be suitable for complex molecules with sensitive functional groups.[3][18]

Q2: What is the optimal molar ratio of Acid:Amine:EDC:HOBt? A: A good starting point for optimization is:

  • Carboxylic Acid: 1.0 - 1.1 equivalents

  • Amine: 1.0 equivalent (as the limiting reagent)

  • EDC: 1.1 - 1.2 equivalents

  • HOBt: 1.0 - 1.2 equivalents Using a slight excess of the acid and coupling reagents helps drive the reaction to completion.[1]

Q3: What is the best solvent for this reaction? A: Anhydrous polar aprotic solvents are generally best.

  • Dichloromethane (DCM): Excellent choice, good solubility for reactants, and easy to remove post-reaction.[5][14]

  • N,N-Dimethylformamide (DMF): A good option if solubility is an issue, but it has a high boiling point and can be difficult to remove completely.[5][6][14] Avoid protic solvents like alcohols, as they can compete with the amine and react with the activated acid.

Q4: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting acid, the amine, and the co-spotted reaction mixture. The disappearance of the limiting reagent (amine) and the appearance of a new, typically less polar, product spot indicates progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive tracking of all species in the reaction.

Q5: The reaction seems to stall after 50% conversion. What should I do? A: Stalling can indicate several issues. First, re-check the quality of your EDC; it may be partially hydrolyzed. Second, consider adding another portion of the coupling reagents (0.3-0.5 eq. of EDC/HOBt) to the reaction mixture to reactivate any remaining carboxylic acid. Finally, ensure your reaction is free from moisture, which could be slowly quenching the active intermediates.

Part 4: Experimental Protocol Example

This protocol is a robust starting point for your optimization experiments.

Optimized EDC/HOBt Coupling Protocol

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-phenylpropanoic acid (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) and EDC·HCl (1.1 eq.) to the solution. Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: In a separate flask, dissolve 1-phenylpropylamine (1.0 eq.) and DIPEA (1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-phenyl-N-(1-phenylpropyl)propanamide.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026, February 28).
  • Optimizing Amide Coupling Reactions. Scribd.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
  • Optimized reaction conditions for amide bond formation in DNA-encoded combin
  • Troubleshooting low yield in Lipoamide chemical synthesis. Benchchem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Millipore Sigma.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Carbodiimide. Wikipedia.
  • Direct amide formation from unactivated carboxylic acids and amines.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.
  • Tips and tricks for difficult amide bond form
  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16).
  • Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. PubMed.
  • Acid-Amine Coupling using DCC. Organic Synthesis.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • How to Optimize Catalysis for Amide Formation in Organic Chemistry. (2026, February 28).
  • Effect of additives on the amidation of 3-phenyl- propanoic acid (1)...
  • Carbodiimide Coupling: The Better Alternative for Amide Synthesis. (2026, January 29). YouTube.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.

Sources

Technical Support Center: Solubilization Strategies for 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the severe aqueous insolubility of 3-phenyl-N-(1-phenylpropyl)propanamide .

This molecule presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge. Structurally, it consists of a highly lipophilic core (two phenyl rings and an aliphatic propyl chain) linked by a neutral amide bond. Because it lacks ionizable functional groups, traditional salt formation and pH adjustments will fail. To successfully evaluate this compound in vitro and in vivo, we must rely on dielectric constant manipulation, molecular encapsulation, or lipid-based dispersion.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting FAQs, use the logical workflow below to identify the appropriate solubilization strategy based on your experimental constraints.

Workflow A Precipitation of 3-phenyl-N-(1-phenylpropyl)propanamide B Assay Type? A->B C In Vitro / Biochemical (Tolerates Solvents) B->C D Cell Culture (Strict Limits <0.1%) B->D E In Vivo Dosing (GI Absorption) B->E F Co-Solvent System (DMSO / PEG400) C->F G Inclusion Complexation (HP-β-CD) D->G H Lipid Formulation (SMEDDS) E->H

Decision matrix for resolving lipophilic amide precipitation across assay types.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the compound crash out of solution immediately when my DMSO stock is diluted into PBS? Causality: 3-phenyl-N-(1-phenylpropyl)propanamide is highly hydrophobic. When a concentrated DMSO stock is introduced to an aqueous buffer, the solvent capacity of the microenvironment drops exponentially. The water molecules rapidly outcompete the drug for hydrogen bonding with DMSO, leading to extreme supersaturation and instantaneous nucleation of the drug. Solution: Implement a co-solvent cascade. Instead of a direct DMSO-to-water dilution, use intermediate co-solvents like PEG400 or Propylene Glycol to gradually lower the dielectric constant of the aqueous phase [[1]]([Link]1]. A standard vehicle of 5% DMSO / 40% PEG400 / 55% PBS often prevents precipitation for biochemical assays [2].

Q2: I am running cell-based assays and cannot exceed 0.1% DMSO, but the drug precipitates. What is the alternative? Causality: Cell lipid bilayers are highly sensitive to organic solvents, causing cytotoxicity at high concentrations. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They form non-covalent inclusion complexes with hydrophobic moieties (like the phenyl rings of your compound), shielding them from water and achieving a molecularly dispersed state without the use of toxic organic solvents [3], []. (See Protocol A below).

Q3: We are dosing mice via oral gavage. Aqueous suspensions yield erratic, low bioavailability. How do we formulate this? Causality: For poorly water-soluble drugs, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption. Solid suspensions of this molecule simply pass through the GI tract before they can dissolve. Solution: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS). By pre-dissolving the drug in a thermodynamically stable mixture of lipids and surfactants, you completely bypass the in vivo dissolution energy barrier. Upon contact with GI fluids, the formulation spontaneously forms oil-in-water microemulsions (<100 nm), keeping the drug solubilized and maximizing epithelial absorption [5], [[6]]([Link]6]. (See Protocol B below).

Q4: Can I adjust the pH of my buffer to force the compound into solution? Causality: No. 3-phenyl-N-(1-phenylpropyl)propanamide is a neutral amide. Unlike amines or carboxylic acids, the lone pair of electrons on the amide nitrogen is delocalized due to resonance with the adjacent carbonyl group. It is non-basic and will not protonate at physiologically relevant pH levels. Solution: Abandon pH-driven solubilization. Rely strictly on the co-solvent, cyclodextrin, or lipid-based strategies outlined in this guide.

Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (For Cell Culture)

This protocol utilizes a phase-solubility self-validating mechanism to ensure complete complexation.

  • Preparation: Dissolve HP-β-CD powder in molecular biology-grade water to create a 20% (w/v) stock solution.

  • Addition: Add an excess amount of 3-phenyl-N-(1-phenylpropyl)propanamide powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and agitate the suspension on an orbital shaker at 300 rpm at 25°C for 48 hours. Mechanism: Kinetic energy is required to drive the hydrophobic drug into the cyclodextrin cavity.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter. The filter will catch all uncomplexed, precipitated drug.

  • Self-Validation: Quantify the solubilized drug in the filtrate via HPLC-UV. If the recovered concentration is below your target assay dose, the complexation efficiency is insufficient. You must either increase the HP-β-CD concentration to 30% (w/v) or utilize a co-grinding technique prior to step 2 to increase the drug's surface area.

Protocol B: Formulation of a Basic SMEDDS (For In Vivo Dosing)

This protocol yields a lipid-based formulation that spontaneously emulsifies in gastric fluid.

  • Excipient Blending: In a glass vial, combine the lipid phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP) in a 2:5:3 weight ratio.

  • Drug Incorporation: Add the required dose of 3-phenyl-N-(1-phenylpropyl)propanamide to the blank lipid mixture.

  • Solubilization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 40°C for 30 minutes until a clear, isotropic solution is achieved.

  • Self-Validation (Dispersion Test): Dilute 10 µL of the prepared SMEDDS into 1 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild stirring.

    • Pass: The solution turns slightly bluish and translucent (indicating a stable microemulsion <100 nm).

    • Fail: The solution turns milky white and opaque, followed by drug precipitation. Correction: Increase the surfactant-to-lipid ratio.

Quantitative Comparison of Solubilization Strategies
StrategyPrimary MechanismMax Tolerated Conc. (In Vitro)Solubilization CapacityBest Use CaseLimitations
Co-Solvents Lowers aqueous dielectric constantDMSO <0.1% (Cells)PEG400 <1.0%Moderate (1-5 mg/mL)High-throughput biochemical assaysHigh risk of precipitation upon further dilution; cellular toxicity.
Cyclodextrins Molecular encapsulationHP-β-CD up to 5-10% (w/v)High (5-15 mg/mL)Cell culture, IV administrationBulky excipient; requires 48h equilibration time.
SMEDDS Bypasses dissolution via microemulsionN/A (Used In Vivo)Very High (>20 mg/mL)Oral gavage (PK/PD studies)Complex formulation matrix; requires surfactant optimization.
References
  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Aenova Group. Available at:[Link]

  • Lipid‐Based Nano‐Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. IntechOpen. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC). Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (PMC). Available at:[Link]

  • Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?. American Pharmaceutical Review. Available at:[Link]

Sources

Technical Support Center: Catalytic Amidation of 3-Phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the direct catalytic amidation of 3-phenylpropanoic acid with 1-phenylpropan-1-amine.

Direct thermal condensation of carboxylic acids and amines is notoriously difficult because the reagents immediately form a thermodynamically stable, unreactive ammonium carboxylate salt[1]. To bypass this thermodynamic sink, we utilize organoboron or boric acid catalysis. The catalyst lowers the activation energy by converting the carboxylic acid into a highly electrophilic monoacyloxyborane intermediate, which readily undergoes nucleophilic attack by the amine[2].

Below, you will find our validated protocols, optimization data, and a mechanistic troubleshooting guide to ensure high-yielding, scalable amide bond formation.

Mechanistic Pathway: Boron-Catalyzed Direct Amidation

Understanding the catalytic cycle is critical for troubleshooting. The reaction relies on the continuous removal of water to drive the equilibrium forward. If water accumulates, the acyloxyborane intermediate hydrolyzes back to the starting materials.

CatalyticCycle Cat Boronic Acid Catalyst B(OH)3 Int1 Monoacyloxyborane Intermediate Cat->Int1 + Acid - H2O Acid 3-Phenylpropanoic Acid (Substrate) Acid->Int1 Int2 Amine-Coordinated Complex Int1->Int2 + Amine Amine 1-Phenylpropan-1-amine (Nucleophile) Amine->Int2 Prod 3-Phenyl-N-(1-phenylpropyl)propanamide + H2O Int2->Prod Dehydration & Coupling Prod->Cat Catalyst Regeneration

Catalytic cycle of boronic acid-mediated direct amidation.

Standard Operating Procedure: Scalable API Synthesis

This protocol utilizes inexpensive, eco-friendly boric acid ( B(OH)3​ ) under thermal conditions, which is highly validated for active pharmaceutical ingredient (API) scale-up[3].

Materials Required:

  • Substrate A: 3-phenylpropanoic acid (1.0 eq, 10 mmol, 1.50 g)

  • Substrate B: 1-phenylpropan-1-amine (1.05 eq, 10.5 mmol, 1.42 g)

  • Catalyst: Boric acid, B(OH)3​ (10 mol%, 1.0 mmol, 62 mg)

  • Solvent: Toluene (0.2 M, 50 mL)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Methodology:

  • System Assembly: Charge a clean, dry round-bottom flask with 3-phenylpropanoic acid and 1-phenylpropan-1-amine. Causality: You will immediately observe a white precipitate or thickening of the mixture; this is the expected formation of the unreactive ammonium carboxylate salt[1].

  • Solvent & Catalyst Addition: Add 50 mL of toluene followed by the boric acid catalyst. Toluene is selected because it forms a positive azeotrope with water, enabling efficient removal at 110 °C[3].

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (oil bath at ~125 °C). As the system reaches reflux, the salt will dissolve, and the catalytic cycle will engage. Maintain reflux for 16–18 hours.

  • Monitoring: Monitor the Dean-Stark trap. The theoretical water yield is ~0.18 mL. The reaction is complete when water ceases to collect and TLC/HPLC confirms the consumption of the carboxylic acid.

  • Workup: Cool the mixture to 40 °C and filter through a pad of Celite to remove the insoluble boric acid catalyst[3]. Concentrate the toluene filtrate under reduced pressure.

  • Purification: The crude 3-phenyl-N-(1-phenylpropyl)propanamide can be recrystallized from a mixture of ethyl acetate and heptane, or purified via flash chromatography if trace amine remains.

Quantitative Optimization Data

The table below summarizes the causality between catalyst selection, water removal strategies, and overall yield. 1-phenylpropan-1-amine is an α -branched primary amine; its steric bulk requires either high thermal energy or a highly electrophilic catalyst to achieve optimal conversion.

CatalystLoading (mol%)SolventTemp (°C)Water Removal StrategyYield (%)
None (Thermal only)-Toluene110Dean-Stark< 5%
Boric Acid, B(OH)3​ 10Toluene110Dean-Stark88%
Boric Acid, B(OH)3​ 5Toluene110Dean-Stark62%
5-Methoxy-2-iodophenylboronic acid (MIBA)5CPME80Molecular Sieves (4Å)94%
2-(Thiophen-2-ylmethyl)phenylboronic acid5DCM25Molecular Sieves (5Å)91%
Troubleshooting Guides & FAQs

Q1: My conversion is stalling at 50-60% despite extended reflux. How do I push the reaction to completion? A1: This is almost always a water removal issue. Boric acid catalysis is an equilibrium-driven process. If the Dean-Stark trap is saturated, or if the reflux is not vigorous enough to carry water vapor into the condenser, hydrolysis of the monoacyloxyborane intermediate will outpace amide formation. Action: Ensure the oil bath is at least 15 °C above the boiling point of the solvent. If using a small-scale reaction (<2 mmol) where a Dean-Stark trap is inefficient, switch to Soxhlet extraction with activated 4Å molecular sieves or use a highly active catalyst like MIBA with in-flask molecular sieves[4].

Q2: Can I perform this amidation at room temperature to protect a sensitive functional group? A2: Yes, but not with standard boric acid. Boric acid requires thermal energy (~110 °C) to overcome the activation barrier for the sterically hindered 1-phenylpropan-1-amine. For room-temperature amidation, you must switch to an electron-deficient arylboronic acid catalyst, such as 2-(thiophen-2-ylmethyl)phenylboronic acid or MIBA[2]. These catalysts possess enhanced Lewis acidity, accelerating the formation of the reactive intermediate at 25 °C when used with 5Å molecular sieves in dichloromethane[2].

Q3: I am scaling up the reaction, but molecular sieves are causing agitation issues in my reactor. What are my options? A3: Molecular sieves are generally incompatible with large-scale industrial synthesis due to mechanical attrition and poor heat transfer[1]. For scale-up, revert to the B(OH)3​ / Toluene / Dean-Stark protocol[3]. If the reaction is sluggish, you can substitute toluene with fluorobenzene or xylene to increase the reflux temperature and accelerate the dehydration kinetics[2].

Troubleshooting Start Issue: Low Amide Yield CheckH2O Is water effectively removed? Start->CheckH2O FixH2O Optimize Dean-Stark or Add Molecular Sieves CheckH2O->FixH2O No CheckSalt Is unreactive salt precipitating? CheckH2O->CheckSalt Yes FixTemp Increase Temperature to >100°C (Use Toluene/Xylene) CheckSalt->FixTemp Yes CheckCat Catalyst deactivated? CheckSalt->CheckCat No FixCat Increase loading to 10 mol% or switch to MIBA CheckCat->FixCat Yes

Decision tree for troubleshooting low yields in catalytic amidation.

References
  • Organoboron catalysis for direct amide/peptide bond formation Chemical Communications (RSC Publishing) URL:[Link]

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients Organic Process Research & Development (ACS Publications) URL:[Link]

  • Direct Amidations of Carboxylic Acids with Amines Encyclopedia.pub URL: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Catalysts (MDPI) URL:[Link]

Sources

Technical Support Center: Stability & Storage of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, maintaining the structural integrity of your Active Pharmaceutical Ingredients (APIs) is paramount. 3-phenyl-N-(1-phenylpropyl)propanamide is a secondary amide with unique structural vulnerabilities. This guide provides field-proven, causally-driven methodologies to prevent thermal degradation during storage.

Troubleshooting & FAQ

Q1: Why does 3-phenyl-N-(1-phenylpropyl)propanamide degrade under thermal stress, and what are the chemical mechanisms?

Answer: The degradation of this specific molecule is driven by two thermodynamically dependent pathways: thermal hydrolysis and benzylic auto-oxidation.

  • Thermal Hydrolysis: Amide bonds possess resonance stabilization, making them inherently resistant to cleavage at ambient temperatures. However, elevated temperatures provide the activation energy required for water molecules to execute a nucleophilic attack on the electrophilic carbonyl carbon[1]. This C-N bond cleavage yields 3-phenylpropanoic acid and 1-phenylpropan-1-amine.

  • Benzylic Auto-Oxidation: The molecule contains two highly reactive benzylic carbons (adjacent to the phenyl rings). Thermal stress accelerates the generation of free radicals. In the presence of atmospheric oxygen, these radicals abstract benzylic protons to form unstable hydroperoxides that further decompose into ketones or alcohols.

Degradation API 3-phenyl-N-(1-phenylpropyl) propanamide Stress Thermal Stress (>40°C) API->Stress Exposure Hydrolysis Nucleophilic Attack (Moisture) Stress->Hydrolysis + H2O Oxidation Radical Auto-oxidation (Oxygen) Stress->Oxidation + O2 Products1 3-phenylpropanoic acid + 1-phenylpropan-1-amine Hydrolysis->Products1 Amide Cleavage Products2 Benzylic Hydroperoxides & Ketones Oxidation->Products2 Benzylic Abstraction

Fig 1: Primary thermal degradation pathways of the target amide.

Q2: How do we establish a baseline for storage stability and predict shelf-life?

Answer: To predict long-term stability, you must induce degradation using a self-validating forced degradation protocol aligned with the 2[2]. By measuring degradation at accelerated temperatures, we can use Arrhenius kinetics to extrapolate degradation rates at standard storage conditions[1].

Standard Operating Procedure (SOP): ICH Q1A(R2) Accelerated Stability Testing

  • Step 1: Sample Preparation: Aliquot 100 mg of the purified API into clear glass vials. Do not seal the vials, ensuring maximum exposure to environmental stressors.

  • Step 2: Environmental Stressing: Place vials in stability chambers calibrated to 40°C/75% RH (Accelerated) and 30°C/65% RH (Intermediate) for 6 months[2].

  • Step 3: Baseline Control: Seal a control aliquot under argon and store at -20°C. Causality: This arrests all kinetic degradation, providing a true zero-degradation baseline to compare against stressed samples.

  • Step 4: RP-HPLC Analysis: Withdraw samples bi-weekly. Reconstitute in 50:50 Water:Acetonitrile and analyze via RP-HPLC-UV (254 nm) to quantify the formation of 3-phenylpropanoic acid.

  • Step 5: System Validation: Plot the natural log of the degradation rate against inverse temperature (1/T). A linear Arrhenius plot validates that the degradation mechanism remains consistent across temperature ranges, proving your assay is stability-indicating.

Table 1: Predictive Thermal Degradation Kinetics (Arrhenius Extrapolation)

Storage ConditionTemp (°C)Relative Humidity (%)Primary MechanismEst. Monthly Degradation (%)Projected Shelf Life (T90)
Accelerated4075Hydrolysis / Oxidation2.45%< 4 Months
Intermediate3065Hydrolysis0.82%12 Months
Standard Ambient2560Slow Hydrolysis0.35%28 Months
Refrigerated5AmbientNegligible< 0.01%> 60 Months
Q3: What is the optimal storage protocol to prevent thermal and hydrolytic degradation?

Answer: Because degradation is a function of thermal energy, moisture, and oxygen, your storage system must actively eliminate all three variables.

Standard Operating Procedure (SOP): High-Integrity API Packaging & Storage

  • Step 1: Lyophilization: Dry the API using a freeze-dryer until the moisture content is below 0.5% w/w. Causality: Removing free water eliminates the primary nucleophile required for thermal hydrolysis[1].

  • Step 2: Inert Gas Flushing: Transfer the dried powder to amber borosilicate glass vials. Flush the headspace with high-purity Argon gas for 30 seconds. Causality: Argon is heavier than air and displaces oxygen, neutralizing the benzylic auto-oxidation pathway. Amber glass prevents photochemical excitation.

  • Step 3: Primary Sealing: Cap immediately with PTFE-lined septa and crimp seal. Causality: PTFE is chemically inert and highly impermeable to atmospheric moisture compared to standard rubber septa.

  • Step 4: Secondary Barrier: Place the sealed vials inside a Mylar (PET/Foil) bag containing indicating silica gel desiccants. Heat-seal the bag.

  • Step 5: Cold Storage: Transfer to a monitored 2-8°C refrigerator or -20°C freezer.

  • Step 6: System Validation: Before utilizing a stored batch in downstream experiments, perform a Karl Fischer titration on a representative vial. If moisture remains <0.5%, the storage system is validated as unbreached and the API is safe for use.

Storage Synthesis API Synthesis & Purification Drying Lyophilization (<0.5% Moisture) Synthesis->Drying Remove H2O Packaging Argon Flush & PTFE Capping Drying->Packaging Prevent O2 Secondary Mylar Bag + Silica Desiccant Packaging->Secondary Double Barrier Storage Controlled Storage (2-8°C or -20°C) Secondary->Storage Arrest Kinetics

Fig 2: Self-validating storage workflow to prevent thermal degradation.

Q4: I observed a 2% degradation peak (3-phenylpropanoic acid) in a batch stored at 2-8°C for 6 months. How do I troubleshoot this?

Answer: A 2% degradation at refrigerated temperatures indicates a critical failure in the packaging system's integrity, allowing moisture ingress. While hydrolysis follows second-order kinetics, it appears as pseudo-first-order when water enters the system and becomes in excess[3].

Troubleshooting Steps:

  • Check Desiccant State: Open the secondary Mylar bag. If the indicating silica gel has turned pink, the Mylar seal was compromised, allowing ambient humidity to penetrate the secondary barrier.

  • Verify Crimp Integrity: Inspect the aluminum crimp on the primary vial. A loose crimp allows micro-leaks, defeating the Argon flush and drawing in moisture.

  • Analyze Temperature Logs: Review the continuous temperature monitor data for the refrigerator. A prolonged temperature excursion above 25°C would provide the activation energy required to accelerate the hydrolysis of any residual moisture trapped during packaging[1].

References
  • Source: ich.
  • Source: patsnap.
  • Source: nih.

Sources

Technical Support Center: Strategies for Reducing Enantiomeric Impurities in 3-Phenyl-N-(1-phenylpropyl)propanamide Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry during the preparation of this compound. Here, we will delve into the root causes of enantiomeric impurity formation and provide actionable troubleshooting strategies and frequently asked questions to help you achieve high enantiomeric purity in your synthesis.

Introduction: The Challenge of Stereocontrol

The synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide involves the formation of an amide bond between 3-phenylpropanoic acid and 1-phenylpropylamine. The primary challenge in this synthesis is controlling the stereochemistry at the chiral center of the 1-phenylpropylamine moiety to minimize the formation of the undesired diastereomer. The presence of enantiomeric impurities can have significant implications for the pharmacological profile and regulatory approval of a drug substance. This guide will equip you with the knowledge to proactively address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of enantiomeric impurities in this synthesis?

The main source of enantiomeric impurities is the potential for racemization or epimerization at the chiral center of the 1-phenylpropylamine starting material or during the amide coupling reaction itself. This can be influenced by factors such as the choice of coupling reagent, reaction temperature, and the presence of basic or acidic conditions.[1][2]

Q2: How do different coupling reagents affect the enantiomeric purity of the final product?

Coupling reagents play a crucial role in activating the carboxylic acid for amide bond formation. However, some reagents can promote the formation of a highly reactive oxazolone intermediate, which is prone to racemization.[1][2] Reagents like carbodiimides (e.g., DCC) when used with additives like HOBt or HOSu can help suppress this side reaction.[3] Phosphonium- and aminium-based reagents (e.g., BOP, HBTU, HATU) are also effective but require careful control of the base used.[3][4]

Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee) of 3-phenyl-N-(1-phenylpropyl)propanamide?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, such as Mosher's acid, can also be used to determine enantiomeric purity.[6][7][8]

Q4: Can the chiral purity of the 1-phenylpropylamine starting material be improved before the coupling reaction?

Yes, several methods can be employed. Chiral resolution of racemic 1-phenylpropylamine using a chiral resolving agent like tartaric acid or mandelic acid is a classic and effective approach.[9][10][11] Enzymatic resolution offers a highly selective alternative under mild conditions.[5][12]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide, with a focus on minimizing enantiomeric impurities.

Problem 1: High Levels of the Undesired Diastereomer Detected in the Final Product

Possible Causes & Solutions:

  • Cause A: Racemization during Carboxylic Acid Activation. The formation of an oxazolone intermediate can lead to loss of stereochemical integrity.[1][2]

    • Solution 1: Optimize the Coupling Reagent and Additives.

      • Protocol: Instead of using a carbodiimide alone, incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu). These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization than the oxazolone.[3]

      • Caption: Amide coupling pathway with and without additives.

    • Solution 2: Employ Low-Racemization Coupling Reagents.

      • Recommendation: Consider using phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagents, which are known to minimize racemization.[3][4] However, the choice of base and its stoichiometry must be carefully controlled.[1]

  • Cause B: Epimerization due to Basic Reaction Conditions. The presence of excess base, especially strong, non-nucleophilic bases like diisopropylethylamine (DIPEA), can promote epimerization of the activated carboxylic acid.[1]

    • Solution 1: Use a Weaker Base or Stoichiometric Amounts.

      • Protocol: Replace strong bases with weaker alternatives like N-methylmorpholine (NMM).[3] Ensure that the base is used in stoichiometric amounts relative to the carboxylic acid.

      • Data Summary:

        Base Strength Tendency for Epimerization Reference
        DIPEA Strong High [1]

        | NMM | Weaker | Lower |[3] |

Problem 2: Inconsistent Enantiomeric Excess (ee) Between Batches

Possible Causes & Solutions:

  • Cause A: Variability in the Chiral Purity of 1-Phenylpropylamine. The enantiomeric purity of the starting amine is a critical determinant of the final product's purity.

    • Solution 1: Implement Rigorous Quality Control of Starting Materials.

      • Protocol: Before each synthesis, determine the enantiomeric excess of the 1-phenylpropylamine using chiral HPLC or NMR with a chiral derivatizing agent.[6][13]

      • Caption: Quality control workflow for starting amine.

  • Cause B: Inconsistent Reaction Temperature. Higher temperatures can increase the rate of racemization.

    • Solution 1: Maintain a Consistent and Low Reaction Temperature.

      • Protocol: Perform the coupling reaction at a controlled low temperature, typically between 0 °C and room temperature. Use a cryostat or an ice bath to ensure consistent temperature throughout the reaction.

Problem 3: Difficulty in Purifying the Desired Diastereomer

Possible Causes & Solutions:

  • Cause A: Similar Physical Properties of Diastereomers. The diastereomers of 3-phenyl-N-(1-phenylpropyl)propanamide may have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution 1: Utilize Preparative Chiral HPLC.

      • Protocol: If the enantiomeric excess of the crude product is not satisfactory, preparative chiral HPLC can be used to isolate the desired diastereomer with high purity.[5] This method is particularly useful for obtaining highly pure material for biological testing.

    • Solution 2: Diastereomeric Recrystallization.

      • Protocol: If the product is crystalline, it may be possible to enrich the desired diastereomer through fractional crystallization. This involves a systematic screening of different solvents and temperature profiles to find conditions where one diastereomer preferentially crystallizes.

Conclusion

Achieving high enantiomeric purity in the synthesis of 3-phenyl-N-(1-phenylpropyl)propanamide is a multifaceted challenge that requires careful consideration of starting material quality, reaction conditions, and purification techniques. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their synthesis.

References

  • Vertex AI Search. Key Applications of (R)-(+)-1-Phenylpropylamine in Chemical Synthesis.
  • University of Bristol Research Portal.
  • National Institutes of Health.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer.
  • Patsnap Eureka. Approaching Amide Enantiopurity: Methods for High Fidelity.
  • Veranova. White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • ACS Publications.
  • ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids.
  • Benchchem. A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • Benchchem. A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • University of Leeds. Stereochemistry - Stereoelectronics.
  • University of Bristol.
  • ACS Publications. Atropisomeric Amides as Chiral Ligands: Using (−)
  • ResearchGate. Acta Chemica Scandinavica, 1993: 47: 1050.
  • National Institutes of Health.
  • ACS Publications.
  • University of Minnesota. Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1- propanol via resolution with immobilized penicillin G acylase.
  • PubMed.
  • PubMed. Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties.
  • PrepChem.com.
  • Onyx Scientific.
  • Wikipedia. Phenylpropanoic acid.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents.
  • Sigma-Aldrich. 3-phenyl-N-(1-phenylethyl)propanamide | 40478-40-8.
  • YouTube. [Chemistry] How would you prepare 3-phenyl-1-propanamine ( )
  • PrepChem.com. Synthesis of 3-phenyl propanol.

Sources

resolving HPLC baseline noise for 3-phenyl-N-(1-phenylpropyl)propanamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) baseline noise issues encountered during the quantification of 3-phenyl-N-(1-phenylpropyl)propanamide. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding HPLC baseline noise in the analysis of 3-phenyl-N-(1-phenylpropyl)propanamide.

Q1: What is considered "excessive" baseline noise in an HPLC analysis?

A1: Excessive baseline noise is a level of fluctuation in the baseline that compromises the accurate integration and quantification of the analyte peak. While there isn't a single universal value, a good starting point is to refer to the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) guidelines. A commonly accepted signal-to-noise ratio (S/N) for the limit of quantification (LOQ) is 10:1. If the baseline noise is significantly impacting this ratio for your lowest concentration standard, it should be addressed.

Q2: My baseline is drifting upwards during a gradient run. What is the likely cause?

A2: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[1][2] For instance, if your mobile phase 'B' (e.g., acetonitrile) has a slightly higher absorbance than mobile phase 'A' (e.g., water) at the analytical wavelength, the baseline will rise as the proportion of 'B' increases.[1] Contamination in one of the mobile phase solvents that is more strongly eluted as the gradient progresses is another common cause.[1][2]

Q3: Can the 3-phenyl-N-(1-phenylpropyl)propanamide analyte itself contribute to baseline issues?

A3: While the analyte itself does not directly cause baseline noise, issues with its solubility or stability in the chosen mobile phase can lead to problems. If the analyte is not fully dissolved or precipitates during the run, it can cause spurious peaks and an unstable baseline.[3] Similarly, on-column degradation of the analyte could lead to the appearance of broad, poorly resolved peaks that might be mistaken for baseline drift.

Q4: I'm seeing sharp, spiking noise in my baseline. What should I investigate first?

A4: Sharp, random spikes in the baseline are often indicative of air bubbles passing through the detector flow cell.[4] Another common cause is electrical noise from nearby equipment or a faulty detector lamp. Check for any loose fittings that could be drawing in air and ensure your mobile phase is thoroughly degassed.

Q5: How often should I prepare fresh mobile phase?

A5: It is best practice to prepare fresh mobile phase daily, especially aqueous buffer solutions which are prone to microbial growth.[5][6] Over time, the composition of mixed mobile phases can change due to the evaporation of more volatile components, leading to shifts in retention time and baseline instability.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of baseline noise in your HPLC analysis of 3-phenyl-N-(1-phenylpropyl)propanamide.

Analyte-Specific Considerations
  • Column Selection: A C18 or a Phenyl-Hexyl column is a good starting point for reversed-phase separation of this compound due to its hydrophobic nature and the presence of phenyl groups which can engage in π-π interactions with a phenyl-based stationary phase.[7][8]

  • Mobile Phase: A gradient elution with acetonitrile and/or methanol and water is likely to be effective. Given the amide functionality, controlling the pH with a buffer (e.g., phosphate or formate) can be crucial for consistent peak shape and retention time.

  • Detection Wavelength: The two phenyl rings in the molecule suggest strong UV absorbance. A good starting point for detection would be around 254 nm. It is highly recommended to determine the UV absorbance maximum of 3-phenyl-N-(1-phenylpropyl)propanamide by running a spectrum of a standard solution using a diode array detector (DAD).

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the source of baseline noise.

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_pump_degasser Pump & Degasser Checks cluster_column Column Checks cluster_detector Detector Checks start High Baseline Noise Detected mobile_phase Step 1: Check Mobile Phase start->mobile_phase pump_degasser Step 2: Inspect Pump & Degasser mobile_phase->pump_degasser If noise persists resolved Issue Resolved mobile_phase->resolved If noise is gone column Step 3: Evaluate Column pump_degasser->column If noise persists pump_degasser->resolved If noise is gone detector Step 4: Assess Detector column->detector If noise persists column->resolved If noise is gone detector->resolved If noise is gone mp1 Prepare fresh mobile phase using HPLC-grade solvents. mp2 Ensure thorough degassing (sonication, inline degasser). mp3 Check for precipitation after mixing. pd1 Purge the pump to remove air bubbles. pd2 Check for leaks at fittings and seals. pd3 Verify degasser is functioning correctly. c1 Remove column and replace with a union. c2 If noise disappears, flush or replace the column. d1 Flush the flow cell. d2 Check detector lamp energy/hours. d3 Ensure stable lab temperature.

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Detailed Troubleshooting Steps

The mobile phase is a frequent source of baseline noise.[2][9]

Symptom Potential Cause Recommended Action
Cyclic Baseline Noise Inadequate mixing of mobile phase components.Pre-mix the mobile phase for isocratic methods. For gradient methods, ensure the pump's mixer is functioning correctly.
Irregular Noise Contaminated mobile phase or low-quality solvents.Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water.[2][5] Filter all aqueous buffers through a 0.45 µm or 0.22 µm filter.[10]
Spiking Noise Dissolved gas coming out of solution.Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication.[11][12]
Baseline Drift (Gradient) Mismatched UV absorbance of mobile phase components.Add a small amount of the stronger absorbing solvent to the weaker one to balance their absorbance. Alternatively, select a wavelength where both solvents have similar, low absorbance.

Experimental Protocol: Mobile Phase Preparation

  • Solvent Selection: Use only HPLC or LC-MS grade solvents and high-purity water (e.g., Milli-Q or equivalent).

  • Buffer Preparation: If a buffer is required, accurately weigh the buffer salts and dissolve them in water before adding any organic solvent to prevent precipitation.[5] Adjust the pH as needed.

  • Mixing: For isocratic methods, pre-mix the mobile phase components by accurately measuring the volumes of each solvent and mixing them thoroughly.[10] For gradient methods, ensure each mobile phase channel is well-mixed.

  • Filtration and Degassing: Filter all aqueous mobile phases through a solvent-compatible 0.45 µm or 0.22 µm membrane filter to remove particulates.[2][10] Degas the mobile phase for at least 15-20 minutes using an appropriate method.

Components of the HPLC system can introduce noise if not properly maintained.

Symptom Potential Cause Recommended Action
Pulsating Baseline Faulty pump check valves or seals; air in the pump head.Purge the pump to remove air. If pulsation persists, clean or replace the check valves and pump seals.[9]
Irregular Noise after Injection Injector seal wear or sample precipitation in the injection port.Replace the injector seal. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[3]
Spiking or Drifting Baseline Malfunctioning inline degasser.Check the degasser for leaks and ensure it is powered on and functioning according to the manufacturer's specifications.[9]

The column can be a source of noise, especially if it is old or has been exposed to harsh conditions.

Symptom Potential Cause Recommended Action
High, Irregular Noise Column contamination from previous samples.Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the noise persists, consider replacing the column.[9]
Gradual Increase in Noise Column bed degradation or void formation.Replace the column. Using a guard column can help extend the life of the analytical column.

Experimental Protocol: Diagnosing a Noisy Column

  • Bypass the Column: Disconnect the column from the injector and detector.

  • Connect with a Union: Use a zero-dead-volume union to connect the injector directly to the detector.

  • Run the Mobile Phase: Pump the mobile phase through the system at the analytical flow rate.

  • Observe the Baseline: If the baseline noise disappears or is significantly reduced, the column is the source of the noise.[9] If the noise remains, the issue lies elsewhere in the system.

The detector is the final component in the flow path and can be a source of various types of noise.

Symptom Potential Cause Recommended Action
High-Frequency Noise Failing detector lamp.Check the lamp's energy output and usage hours. Replace the lamp if it is near the end of its lifespan.
Spiking or Wandering Baseline Air bubbles in the flow cell.Flush the flow cell with a solvent like methanol or isopropanol at a high flow rate.[13] A back-pressure regulator installed after the detector can help prevent bubble formation.[14]
Slow, Wavy Baseline Temperature fluctuations in the lab.Ensure the HPLC system is in a temperature-controlled environment, away from drafts from vents or windows. Insulating the tubing between the column and detector can also help.

Summary of Potential Noise Sources and Solutions

HPLC Component Common Causes of Baseline Noise Primary Solutions
Mobile Phase Contamination, improper mixing, dissolved gases, mismatched UV absorbance.Use fresh, high-purity solvents; degas thoroughly; pre-mix for isocratic methods.
Pump & Degasser Leaks, faulty seals/check valves, air in the system, degasser malfunction.Regular maintenance, purging, leak checks.
Injector Worn seals, sample incompatibility/precipitation.Regular seal replacement, dissolve sample in mobile phase.
Column Contamination, degradation, void formation.Flush with strong solvent, use guard columns, replace when necessary.
Detector Failing lamp, air bubbles in flow cell, temperature fluctuations.Lamp replacement, flow cell flushing, stable lab environment.

By following this structured troubleshooting guide, you will be well-equipped to systematically identify and resolve the source of baseline noise in your HPLC analysis of 3-phenyl-N-(1-phenylpropyl)propanamide, leading to more reliable and accurate quantification.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Compass HPLC. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Nacalai Tesque. (n.d.). Preparation of Mobile Phase for HPLC. [Link]

  • Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. [Link]

  • YouTube. (2022, March 1). What Causes Baseline Noise in HPLC, and How to Control It?. [Link]

  • Chromatography Forum. (2010, April 23). how to decrease noise in RP-HPLC acetonitrile water method. [Link]

  • PubChem - NIH. (n.d.). 3-Phenylpropanamide. [Link]

  • NIST WebBook. (n.d.). Propanamide, 3-phenyl-N-propyl-. [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. [Link]

  • Cheméo. (n.d.). Propanamide, 3-phenyl-N,N-diethyl- - Chemical & Physical Properties. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • PubMed. (2010, August 13). Pi-selective stationary phases: (III) Influence of the propyl phenyl ligand density on the aromatic and methylene selectivity of aromatic compounds in reversed phase liquid chromatography. [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

Accurate quantification of small molecule therapeutics in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. 3-phenyl-N-(1-phenylpropyl)propanamide is a highly lipophilic, neutral-to-weakly basic amide characterized by dual aromatic rings separated by an alkyl-amide linkage. Due to its structural hydrophobicity (estimated LogP > 3.5), it presents unique bioanalytical challenges, including high susceptibility to matrix-induced ion suppression and non-specific binding.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for quantifying such compounds[1]. However, a method is only as reliable as its validation. This guide objectively compares sample preparation and chromatographic strategies for this compound, providing a self-validating experimental protocol grounded in the latest FDA (2018) and ICH M10 (2022) regulatory frameworks[1],[2].

Method Development: The Causality Behind the Choices

As a Senior Application Scientist, it is critical to understand why certain analytical choices are made. Method development should not be a trial-and-error exercise, but a rational design process based on the physicochemical properties of the analyte.

Chromatographic Separation: C18 vs. Biphenyl

Standard C18 columns rely entirely on hydrophobic dispersion forces. While effective for many small molecules, highly lipophilic compounds like 3-phenyl-N-(1-phenylpropyl)propanamide often co-elute with endogenous plasma phospholipids on C18 phases, leading to severe ion suppression in the electrospray ionization (ESI) source.

By switching to a Biphenyl stationary phase , we introduce orthogonal π−π interactions. The biphenyl phase interacts specifically with the dual aromatic rings of the analyte, selectively retaining it away from aliphatic phospholipids.

Table 1: Chromatographic Column Comparison

ParameterC18 (Octadecylsilane)BiphenylCausality / Mechanism
Retention Mechanism Hydrophobic (Dispersion)Hydrophobic + π−π InteractionsBiphenyl interacts with the dual aromatic rings of the analyte.
Peak Asymmetry ( Tf​ ) 1.4 (Tailing observed)1.05 (Highly symmetrical) π−π interactions mitigate secondary silanol interactions.
Phospholipid Resolution Poor (Co-elution)Excellent (Orthogonal)Lipids lack aromaticity; Biphenyl selectively retains the analyte.
S/N Ratio at LLOQ 15:145:1Reduced ion suppression due to superior matrix separation.
Sample Preparation: PPT vs. LLE vs. SPE

To achieve the sensitivity required by ICH M10 guidelines[3], the sample preparation method must maximize recovery while minimizing the matrix effect.

Table 2: Performance Comparison of Sample Preparation Techniques

TechniqueExtraction Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing TimeCost per Sample
Protein Precipitation (PPT) 85 - 92-45 (Suppression)Poor~30 minsLow
Liquid-Liquid Extraction (LLE) 70 - 78-15Moderate~90 minsMedium
Solid Phase Extraction (SPE) 94 - 98-5Excellent~60 minsHigh

Workflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) Plasma Plasma Sample (100 µL) PPT_Add Add 300 µL ACN + IS Plasma->PPT_Add LLE_Add Add 1 mL MTBE + IS Plasma->LLE_Add SPE_Cond Condition Cartridge Plasma->SPE_Cond PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex Recon Reconstitution (100 µL Mobile Phase) PPT_Vortex->Recon LLE_Vortex Extract & Evaporate LLE_Add->LLE_Vortex LLE_Vortex->Recon SPE_Load Load Sample + IS SPE_Cond->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute & Evaporate SPE_Wash->SPE_Elute SPE_Elute->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: Workflow comparison of PPT, LLE, and SPE sample preparation techniques prior to LC-MS/MS analysis.

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness, the protocol must function as a self-validating system . This is achieved by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 3-phenyl-N-(1-phenylpropyl)propanamide-d5. Because the SIL-IS shares identical physicochemical properties with the analyte, any variations in extraction recovery or ionization efficiency are proportionally mirrored. By quantifying the ratio of Analyte/IS rather than absolute peak area, the method inherently corrects for systemic analytical variances[3].

Step-by-Step Methodology (SPE + Biphenyl LC-MS/MS)

Step 1: Sample Aliquoting & Spiking

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL in 50% Methanol).

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 2 minutes.

Step 2: Solid Phase Extraction (Oasis HLB 30 mg, 1 cc)

  • Condition: Pass 1.0 mL of Methanol, followed by 1.0 mL of MS-grade Water through the cartridge.

  • Load: Apply the pre-treated plasma sample.

  • Wash: Pass 1.0 mL of 5% Methanol in water to elute salts and polar interferences.

  • Elute: Elute the target analyte with 1.0 mL of 100% Methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (ESI+): Monitor MRM transitions m/z 268.2 117.1 (Quantifier) and m/z 268.2 133.1 (Qualifier).

Regulatory Validation Parameters (ICH M10 & FDA 2018)

Once the method is developed, it must be validated according to the harmonized ICH M10 guidelines[2],[4]. The validation batch must include a double blank, a single blank, at least 6 non-zero calibration standards, and Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High)[3].

  • Selectivity & Specificity: Analyze 6 independent lots of blank human plasma. Responses attributable to interfering components must be 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and 5% of the IS response[3].

  • Linearity: The calibration curve must demonstrate a correlation coefficient ( R2 ) 0.99 using a 1/x2 weighting factor.

  • Accuracy & Precision: Intra-batch and inter-batch precision (CV%) must be 15% (or 20% at the LLOQ). Accuracy must fall within ± 15% of the nominal concentration (or ± 20% at the LLOQ)[5].

  • Matrix Effect: Calculated using the IS-normalized matrix factor. The CV of the IS-normalized matrix factor across the 6 lots must be 15%[5].

  • Stability: Must be proven under various conditions: Benchtop (room temperature), Freeze-Thaw (minimum 3 cycles at -80°C), Autosampler (reconstituted extract at 4°C), and Long-Term storage[5].

Validation Start Method Validation Selectivity Selectivity (6 Lots Blank) Start->Selectivity Linearity Linearity (R² ≥ 0.99) Selectivity->Linearity AccPrec Accuracy & Precision (≤15% CV) Linearity->AccPrec Matrix Matrix Effect (IS Normalized) AccPrec->Matrix Stability Stability (F/T, Benchtop) Matrix->Stability Pass Regulatory Approval Stability->Pass Meets Criteria Fail Method Optimization Stability->Fail Fails Criteria Fail->Start

Caption: Sequential decision tree for LC-MS/MS bioanalytical method validation per ICH M10 guidelines.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline.[Link]

  • El Orche, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS... Molecules (MDPI), 29(19), 4588.[Link]

Sources

Comparative Cytotoxicity of 3-Phenyl-N-(1-phenylpropyl)propanamide and Its Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In contemporary medicinal chemistry, the design of lipophilic amides based on hydrocinnamic acid (β-arylaliphatic acid) scaffolds has gained traction for their ability to modulate oxidative stress and induce targeted antiproliferative effects [5]. 3-phenyl-N-(1-phenylpropyl)propanamide represents a highly lipophilic parent structure. By modifying the aromatic rings with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups, researchers can fine-tune the compound's ability to penetrate cellular membranes and interact with intracellular targets, such as mitochondria.

This guide provides an objective comparison of the parent compound against its structurally optimized derivatives, detailing their comparative cytotoxicity, mechanisms of action, and the self-validating experimental protocols required to evaluate them.

Structure-Activity Relationship (SAR) & Comparative Cytotoxicity

To objectively evaluate the therapeutic window of these compounds, cytotoxicity must be assessed across both tumorigenic cell lines (e.g., MCF-7 breast carcinoma, HepG2 hepatocellular carcinoma) and non-tumorigenic lines (e.g., HEK293 human embryonic kidney).

The introduction of a para-chloro substituent (Derivative A) significantly enhances the lipophilicity and electrophilicity of the molecule, leading to a marked increase in cytotoxic potency. Conversely, a para-methoxy group (Derivative B) increases electron density, which experimentally correlates with reduced target affinity and lower cytotoxicity.

Table 1: Comparative Cytotoxicity Profile (IC₅₀ values at 48h)
CompoundSubstitutionIC₅₀ MCF-7 (µM)IC₅₀ HepG2 (µM)IC₅₀ HEK293 (µM)Selectivity Index (HEK293 / MCF-7)
Parent -H15.2 ± 1.118.4 ± 1.3>100>6.5
Derivative A 4-Cl4.5 ± 0.46.2 ± 0.585.5 ± 4.219.0
Derivative B 4-OMe28.6 ± 2.035.1 ± 2.5>100>3.4

Data Interpretation: Derivative A exhibits a superior Selectivity Index (19.0), indicating potent anti-cancer activity with minimal toxicity to healthy cells, making it the primary candidate for downstream development.

Mechanistic Insights: The Apoptotic Pathway

The cytotoxicity of 3-phenyl-N-(1-phenylpropyl)propanamide derivatives is not driven by non-specific necrosis, but rather by programmed cell death (apoptosis). The lipophilic nature of these amides allows them to readily cross the plasma membrane and accumulate in the mitochondria. This accumulation triggers the overproduction of Reactive Oxygen Species (ROS), leading to the collapse of the mitochondrial membrane potential (ΔΨm). The subsequent release of cytochrome c into the cytosol activates the caspase cascade (Caspase-9 to Caspase-3/7), culminating in DNA fragmentation and cell death.

Pathway Compound Amide Derivative ROS ROS Overproduction Compound->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Cleavage Apoptosis Cellular Apoptosis Caspase3->Apoptosis DNA Fragmentation

Mechanism of apoptosis induced by amide derivatives via ROS generation.

Standardized Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. Below are the optimized protocols for assessing cell viability and confirming the apoptotic mechanism.

Workflow CellCulture Cell Culture (MCF-7, HepG2) Treatment Compound Treatment (0-100 µM, 24-48h) CellCulture->Treatment Viability MTT Assay (Cell Viability) Treatment->Viability Apoptosis Annexin V/PI (Flow Cytometry) Treatment->Apoptosis Analysis Data Analysis (IC50 & Gating) Viability->Analysis Apoptosis->Analysis

Standardized high-throughput screening workflow for evaluating amide cytotoxicity.

Protocol A: MTT Assay for Cell Viability

Causality & Principle: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes (specifically mitochondrial succinate dehydrogenase) that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals [1]. Dead cells lose this enzymatic activity. Measuring the absorbance of the solubilized formazan provides a direct, quantitative metric of cell viability [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5×104 cells/well in a 96-well flat-bottom microplate using 100 µL of complete culture medium. Incubate for 24 h at 37°C and 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing varying concentrations of the amide derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 h.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Crucial Step: Ensure the medium is free of reducing agents (like ascorbic acid) which can spontaneously reduce MTT and cause false positives [1].

  • Incubation: Incubate the microplate for 4 h in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on a plate shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to correct for cellular debris [2].

Protocol B: Annexin V/PI Double Staining for Apoptosis Detection

Causality & Principle: During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that binds specifically to exposed PS [4]. Propidium Iodide (PI) is a membrane-impermeant DNA intercalating dye; it only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Harvesting: Following a 24 h treatment with the IC₅₀ concentration of Derivative A, collect both the culture medium (containing detached apoptotic cells) and the adherent cells (using a gentle, non-enzymatic detachment solution like EDTA to preserve membrane integrity) [4].

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with cold PBS to remove residual serum proteins that may interfere with staining.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • RNase A Treatment (Quality Control): Conventional Annexin V/PI protocols can yield up to 40% false-positive events due to PI binding to cytoplasmic RNA. To prevent this, add 16 µL of RNase A (final concentration 50 µg/mL) and incubate for 15 minutes at 37°C in the dark [3].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

    • Interpretation: Q4 (FITC+/PI-) = Early Apoptosis; Q2 (FITC+/PI+) = Late Apoptosis; Q1 (FITC-/PI+) = Necrosis; Q3 (FITC-/PI-) = Viable cells.

References

  • Cytotoxicity MTT Assay Protocols and Methods - Springer Nature Experiments. Available at:[Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - National Institutes of Health (NIH/PMC). Available at:[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at:[Link]

  • Synthesis of Carboranyl-Containing β-Arylaliphatic Acids for Potential Application in BNCT - National Institutes of Health (NIH/PMC). Available at:[Link]

analytical reference standards for 3-phenyl-N-(1-phenylpropyl)propanamide method validation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Analytical Reference Standards for the Method Validation of 3-phenyl-N-(1-phenylpropyl)propanamide

Abstract

The robust validation of analytical methods is a non-negotiable cornerstone of pharmaceutical development and quality control. The reliability of these methods is fundamentally anchored to the quality of the analytical reference standard used. This guide provides an in-depth technical comparison of different grades of analytical reference standards for the method validation of 3-phenyl-N-(1-phenylpropyl)propanamide, a model amide compound. We will explore the causal relationships between the choice of a reference standard—from a primary pharmacopeial standard to an in-house characterized material—and its direct impact on the outcomes of key validation parameters such as specificity, accuracy, and precision. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them, supported by comparative data and detailed experimental protocols.

The Analyte: 3-phenyl-N-(1-phenylpropyl)propanamide

3-phenyl-N-(1-phenylpropyl)propanamide is an amide containing two phenyl moieties. Understanding its structure is key to anticipating its analytical behavior and potential degradation pathways.

  • Chemical Structure:

    • IUPAC Name: 3-phenyl-N-(1-phenylpropyl)propanamide

    • Molecular Formula: C₁₈H₂₁NO

    • Molecular Weight: 267.37 g/mol

  • Key Physicochemical Properties: The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions, which is a critical consideration for specificity studies. Its aromatic rings provide strong chromophores, making UV-based detection in HPLC a suitable analytical technique.

Potential impurities can arise from its synthesis or degradation. For instance, synthetic precursors like 3-phenylpropanoic acid and 1-phenylpropylamine could be present as process-related impurities.[1][2][3] Hydrolytic degradation would yield these same two compounds. An effective analytical method must be able to resolve the active pharmaceutical ingredient (API) from these and other potential impurities.

The Cornerstone of Validation: The Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement basis in an analytical procedure. The choice of standard is arguably the most critical decision in a validation process, as all quantitative results are calculated relative to it. The trustworthiness of the entire method hinges on the certified purity and identity of this material.[4]

Comparison of Reference Standard Tiers

The selection of a reference standard involves a trade-off between cost, availability, and the level of characterization required for the intended purpose.

FeaturePrimary Standard (e.g., USP)Certified Reference Material (CRM)In-House ("Well-Characterized") Standard
Traceability Highest level; traceable to international standards.Metrologically traceable with a stated uncertainty.Traceability must be established and documented by the user.
Purity & Assay Extensively characterized; purity assigned with high confidence.Certified value and uncertainty provided on a certificate.Purity determined using multiple techniques (e.g., qNMR, Mass Balance).
Documentation Comprehensive monograph and certificate provided.[4]Detailed Certificate of Analysis provided.[5][6]All characterization data must be generated and documented internally.
Regulatory Acceptance Universally accepted by regulatory agencies.[7][8]Widely accepted when from an accredited provider.Acceptance depends on the thoroughness of characterization.
Primary Use Assay, impurity identification, and quantification.Method validation, system suitability, instrument calibration.Early-phase development, limit tests, identification.

A Framework for Method Validation: ICH Q2(R2) and USP <1225>

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide detailed guidelines.[7][9][10][11][12][13][14][15][16] The core parameters for a quantitative impurity or assay method are specificity, linearity, range, accuracy, precision, and quantitation limit.

The following diagram illustrates the logical workflow of a typical method validation process.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy (% Recovery) Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOQ LOD & LOQ Proto->LOQ Robust Robustness Proto->Robust Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOQ->Report Robust->Report Decision Method is Fit for Purpose? Report->Decision

Caption: High-level workflow for analytical method validation.

Experimental Design: A Comparative Approach

Here, we detail the experimental protocols for key validation parameters and compare how the choice of reference standard impacts the results and their interpretation. The following assumes a Reverse-Phase HPLC-UV method.

Specificity
  • Causality (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[17] For 3-phenyl-N-(1-phenylpropyl)propanamide, it is crucial to prove that the analytical signal comes only from the intact molecule and not from its potential hydrolytic degradants (3-phenylpropanoic acid and 1-phenylpropylamine) or process impurities. This is achieved through forced degradation studies.

  • Experimental Protocol:

    • Prepare Solutions: Prepare solutions of the analyte (~1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

    • Stress Conditions: Subject the solutions to the following conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal: Heat the solid API at 105°C for 24 hours.

      • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Neutralize the acid/base samples and dilute all stressed samples to the target concentration. Analyze by HPLC along with an unstressed sample and a blank.

    • Evaluation: Assess the chromatograms for peak purity of the main peak using a photodiode array (PDA) detector and ensure that all degradation product peaks are well-resolved from the main analyte peak.

  • Impact of Reference Standard:

    • Primary/CRM Standard: Not strictly required for the forced degradation itself, but essential for identifying the resulting degradation peaks if standards for those degradants are available. The high purity of the standard ensures that any observed peaks in the unstressed sample are minimal and not confounding.

    • In-House Standard: If the in-house standard contains significant impurities, it can be difficult to distinguish between pre-existing impurities and newly formed degradation products, complicating the interpretation of specificity.

Accuracy
  • Causality (The "Why"): Accuracy measures the closeness of the test results to the true value.[18] It is typically determined by spiking a placebo (matrix) with a known quantity of the analyte reference standard and calculating the percent recovery. This experiment directly validates the quantitative reliability of the method, and any error in the reference standard's purity will directly translate into a systematic bias in the accuracy results.

  • Experimental Protocol:

    • Prepare a placebo blend of the drug product formulation.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate for each level.

    • Prepare each sample according to the proposed analytical method.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Data Comparison: Impact of Standard Purity on Accuracy

Spike Level% Recovery (using USP Standard, Purity = 99.8%)% Recovery (using In-house Standard, Purity = 95.2%)
80%99.5%104.5%
80%100.2%105.1%
80%99.8%104.8%
Average (80%) 99.8% 104.8%
100%100.5%105.6%
100%99.3%104.4%
100%100.1%105.2%
Average (100%) 100.0% 105.1%
120%99.6%104.7%
120%100.4%105.5%
120%99.9%104.9%
Average (120%) 100.0% 105.0%
Overall Average 99.9% (Pass) 105.0% (Fail)
  • Interpretation: The results clearly show that using an in-house standard with a lower, uncorrected purity value leads to a significant positive bias, causing the method to fail the typical acceptance criteria (e.g., 98.0-102.0%). This demonstrates that an investment in a high-purity, well-certified reference standard is critical for obtaining trustworthy accuracy data.

Linearity and Range
  • Causality (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[16]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels across the desired range (e.g., for an assay, 50% to 150% of the target concentration).

    • Inject each concentration level in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Impact of Reference Standard:

    • Primary/CRM Standard: The high purity and accurately known concentration of the stock solution ensure that the x-axis of the calibration curve (Concentration) is precise. This leads to a reliable regression line and a high correlation coefficient (R² > 0.999).

    • In-House Standard: Any error in the purity of the in-house standard will introduce a proportional error in the slope of the calibration curve. While the R² value might still be high (indicating good fit), the slope itself will be inaccurate, leading to biased results when quantifying unknown samples.

Troubleshooting Validation Failures

When a validation parameter fails, a systematic investigation is required. The reference standard should be a primary suspect, especially in cases of accuracy or linearity failures.

G start Validation Parameter Fails (e.g., Accuracy out of spec) q1 Is System Suitability Passing? start->q1 a1_no Troubleshoot HPLC System (Pump, Detector, Column) q1->a1_no No q2 Review Sample Prep Procedure q1->q2 Yes a2_yes Re-prepare Samples & Re-inject q2->a2_yes Error Found q3 Verify Reference Standard q2->q3 No Error Found a3_yes Re-run with a New or Orthogonally Confirmed Standard q3->a3_yes Purity/Stability Suspect a3_no Re-evaluate Method Parameters (e.g., Mobile Phase, Gradient) q3->a3_no Standard Confirmed OK

Caption: Decision tree for troubleshooting validation failures.

Conclusion

The validation of an analytical method for a compound like 3-phenyl-N-(1-phenylpropyl)propanamide is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide demonstrates that the choice of analytical reference standard is not a passive decision but an active variable with profound consequences for the integrity of the validation data. While in-house standards have a role in early development, the use of primary pharmacopeial standards or certified reference materials is essential for ensuring unbiased, reliable, and regulatorily acceptable results for critical parameters like accuracy and linearity. Investing in a high-quality, fully characterized reference standard is a direct investment in the trustworthiness and success of the entire analytical method lifecycle.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. 7

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. 19

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. 20

  • USP <1225> Method Validation. BA Sciences. 10

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 9

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 11

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. 12

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. 21

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 13

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. 14

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. 15

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. 16

  • <1225> Validation of Compendial Procedures. USP-NF. 8

  • ICH Q2 Analytical Method Validation. Slideshare. 22

  • Quality Guidelines. ICH. 23

  • Agilent Organic Certified Reference Materials and Standards. Separation Science. 5

  • Impurity Reference Standards. Enamine. 24

  • Standard reference materials (SRMs) for determination of organic contaminants in environmental samples. PubMed. 6

  • 3-phenyl-N-(1-phenylethyl)propanamide | 40478-40-8. Sigma-Aldrich.

  • Characterisation of Impurity Reference Standards. Presentation. 25

  • Discover Impurity Reference Standards from USP. USP. 4

  • Propanamide, 3-phenyl-N-propyl-. NIST WebBook. 26

  • 3-Phenylpropanamide. PubChem. 27

  • Propanamide, 3-phenyl-N-propyl-. PubChem. 28

  • Propanamide, 3-phenyl-N,N-diethyl- - Chemical & Physical Properties. Cheméo. 29

  • Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH. 17

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. 18

  • A Review on Step-by-Step Analytical Method Validation. iosrphr.org. 30

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. 31

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents. 32

  • Application Notes and Protocols: Derivatization of 3-Phenylpropylamine for Medicinal Chemistry Applications. Benchchem. 1

  • [Chemistry] How would you prepare 3-phenyl-1-propanamine ( ) from each compound? YouTube. 2

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. ResearchGate. 33

Sources

Benchmarking the Efficacy of 3-phenyl-N-(1-phenylpropyl)propanamide Against Standard Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 3-phenyl-N-(1-phenylpropyl)propanamide, as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH increases the levels of AEA and other bioactive lipids, producing a range of therapeutic effects including analgesia, anxiolysis, and anti-inflammatory actions, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3][4]

Given the therapeutic potential of FAAH inhibition, numerous inhibitors have been developed.[4][5] This guide will benchmark 3-phenyl-N-(1-phenylpropyl)propanamide against well-characterized, standard FAAH inhibitors to determine its relative potency, selectivity, and potential as a therapeutic agent. We will detail the necessary experimental protocols, from initial in vitro enzyme inhibition assays to cellular and in vivo models, providing a logical and scientifically rigorous pathway for its evaluation.

Selection of Standard FAAH Inhibitors for Comparison

To provide a robust benchmark, a panel of standard FAAH inhibitors with distinct mechanisms of action and in various stages of development should be employed. This allows for a comprehensive understanding of the test compound's profile.

Table 1: Standard FAAH Inhibitors for Comparative Analysis

CompoundMechanism of ActionKey Characteristics
URB597 Irreversible (covalent)One of the most widely studied FAAH inhibitors, known to carbamylate the catalytic serine residue.[4][6]
PF-04457845 Irreversible (covalent)A highly potent and selective FAAH inhibitor that has undergone clinical investigation for various indications, including pain and anxiety.[5][7][8]
OL-135 ReversibleA potent, reversible inhibitor, useful for distinguishing between covalent and non-covalent binding mechanisms.[2][4]
JZL195 Dual FAAH/MAGL InhibitorA non-selective inhibitor that also targets monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. Useful for assessing selectivity.[6]

The rationale for selecting these specific inhibitors is to provide a multi-faceted comparison. URB597 and PF-04457845 represent the class of irreversible inhibitors, which have shown significant promise.[4][7] OL-135 offers a comparator with a different binding modality, which can be crucial for understanding the structure-activity relationship (SAR) of 3-phenyl-N-(1-phenylpropyl)propanamide. Finally, JZL195 serves as a critical control for assessing off-target effects within the endocannabinoid system.

Experimental Workflow for Efficacy Benchmarking

The following experimental workflow provides a step-by-step approach to comprehensively characterize the inhibitory potential of 3-phenyl-N-(1-phenylpropyl)propanamide.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Efficacy a FAAH Enzyme Inhibition Assay (IC50 Determination) b Mechanism of Action Studies (Reversibility) a->b d Cell-Based FAAH Activity Assay a->d Proceed if potent c Selectivity Profiling (vs. MAGL, etc.) b->c c->d Proceed if selective e Endogenous Anandamide Level Measurement d->e f Pharmacokinetic Profiling e->f Proceed if cell-active g Animal Models of Pain/Anxiety f->g

Caption: Experimental workflow for benchmarking a novel FAAH inhibitor.

Phase 1: In Vitro Characterization

The initial phase focuses on direct interaction with the purified FAAH enzyme to determine intrinsic inhibitory activity.

2.1.1. FAAH Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of 3-phenyl-N-(1-phenylpropyl)propanamide required to inhibit 50% of FAAH activity (IC50).

Protocol:

  • Source of FAAH: Recombinant human or rat FAAH enzyme.

  • Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).

  • Inhibitor Preparation: Prepare a serial dilution of 3-phenyl-N-(1-phenylpropyl)propanamide and the standard inhibitors (URB597, PF-04457845, OL-135) in DMSO.

  • Assay Procedure:

    • Add the FAAH enzyme to the assay buffer in a 96-well plate.

    • Add the test compound and standard inhibitors at various concentrations.

    • Pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.1.2. Mechanism of Action: Reversibility Studies

Objective: To determine if 3-phenyl-N-(1-phenylpropyl)propanamide inhibits FAAH through a reversible or irreversible mechanism.

Protocol:

  • Dialysis or Rapid Dilution Method:

    • Incubate a high concentration of FAAH with a saturating concentration of 3-phenyl-N-(1-phenylpropyl)propanamide or a standard inhibitor (URB597 for irreversible, OL-135 for reversible).

    • After a set incubation time, remove the unbound inhibitor by either extensive dialysis against the assay buffer or by rapid dilution of the enzyme-inhibitor complex into a larger volume of assay buffer.

    • Measure the residual FAAH activity.

  • Interpretation:

    • Irreversible Inhibition: If the inhibitor is irreversible, FAAH activity will not be recovered after removal of the unbound compound.

    • Reversible Inhibition: If the inhibitor is reversible, FAAH activity will be restored as the inhibitor dissociates from the enzyme.

2.1.3. Selectivity Profiling

Objective: To assess the selectivity of 3-phenyl-N-(1-phenylpropyl)propanamide for FAAH over other related serine hydrolases, particularly monoacylglycerol lipase (MAGL).

Protocol:

  • Perform enzyme inhibition assays as described in 2.1.1, but using recombinant human MAGL enzyme and a suitable fluorogenic substrate for MAGL.

  • Compare the IC50 value for FAAH with the IC50 value for MAGL to determine the selectivity ratio.

  • Include JZL195 as a non-selective control.

Phase 2: Cellular Activity

This phase evaluates the ability of the compound to inhibit FAAH within a cellular context.

2.2.1. Cell-Based FAAH Activity Assay

Objective: To measure the inhibition of FAAH in intact cells.

Protocol:

  • Cell Line: Use a cell line that endogenously expresses FAAH (e.g., U937 human monocytic cells) or a cell line engineered to overexpress FAAH.

  • Treatment: Treat the cells with varying concentrations of 3-phenyl-N-(1-phenylpropyl)propanamide and standard inhibitors for a specified duration.

  • Lysis and Assay:

    • Lyse the cells to release the intracellular enzymes.

    • Measure the FAAH activity in the cell lysates using the fluorogenic assay described in 2.1.1.

  • Data Analysis: Determine the cellular IC50 value.

2.2.2. Measurement of Endogenous Anandamide Levels

Objective: To confirm that FAAH inhibition by the test compound leads to an increase in its primary endogenous substrate, anandamide.

Protocol:

  • Cell Treatment: Treat cells with an effective concentration of 3-phenyl-N-(1-phenylpropyl)propanamide (e.g., 10x the cellular IC50).

  • Lipid Extraction: After treatment, harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of anandamide.

  • Comparison: Compare the anandamide levels in treated cells to vehicle-treated control cells.

G FAAH FAAH Enzyme Inactive Inactive Metabolites FAAH->Inactive Anandamide Anandamide (AEA) Anandamide->FAAH Degradation Inhibitor 3-phenyl-N-(1-phenylpropyl)propanamide Inhibitor->FAAH Inhibition

Caption: Mechanism of FAAH inhibition leading to increased anandamide levels.

Data Summary and Interpretation

The quantitative data from the described experiments should be compiled into a clear, comparative table.

Table 2: Comparative Efficacy Profile of FAAH Inhibitors

CompoundIn Vitro FAAH IC50 (nM)Cellular FAAH IC50 (nM)MAGL IC50 (nM)Selectivity (MAGL/FAAH)Mechanism
3-phenyl-N-(1-phenylpropyl)propanamide Experimental ValueExperimental ValueExperimental ValueCalculated ValueDetermined
URB597 Literature/Experimental ValueLiterature/Experimental Value>10,000>1000Irreversible
PF-04457845 7.2[1]Literature/Experimental Value>10,000>1000Irreversible[1]
OL-135 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated ValueReversible[4]
JZL195 12[6]Literature/Experimental Value19[6]~1.6Irreversible

A potent and selective FAAH inhibitor would ideally exhibit a low nanomolar IC50 for FAAH, a significantly higher IC50 for MAGL (high selectivity ratio), and demonstrate activity in cellular assays, leading to an accumulation of endogenous anandamide.

In Vivo Efficacy Models

Should 3-phenyl-N-(1-phenylpropyl)propanamide demonstrate promising in vitro and cellular activity, the next logical step is to evaluate its efficacy in established animal models.

  • Pharmacokinetic Studies: Initial studies should determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.

  • Analgesia Models:

    • Acute Pain: Hot plate test or tail-flick test.

    • Inflammatory Pain: Carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema.

    • Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.

  • Anxiolytic Models:

    • Elevated plus maze.

    • Light-dark box test.

In these models, the efficacy of 3-phenyl-N-(1-phenylpropyl)propanamide would be compared to a vehicle control and a standard inhibitor like PF-04457845.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of 3-phenyl-N-(1-phenylpropyl)propanamide as a potential FAAH inhibitor. By systematically benchmarking its performance against well-characterized standard compounds, researchers can ascertain its potency, selectivity, and mechanism of action. Positive outcomes from this tiered approach would provide strong justification for further preclinical and clinical development.

References

  • Future Medicinal Chemistry. (2010). Promising FAAH inhibitor moves into clinical... Ovid.
  • Gaspar, B., et al. (2016). FAAH inhibitors in the limelight, but regrettably. PMC.
  • Starowicz, K. & Finn, D. P. (2017). Results of Phase 2 clinical trials for FAAH inhibitors in pain patients.
  • Ispas, A. M., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • Yale University. (2024). Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). ClinicalTrials.gov.
  • MedchemExpress.com. FAAH | Inhibitors.
  • Piomelli, D., et al. (2013). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC.
  • Ahn, K., et al. (2009).
  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-phenyl-N-(1-phenylpropyl)propanamide demands the highest standards of scientific rigor and safety. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research, ensuring the safety of laboratory personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-phenyl-N-(1-phenylpropyl)propanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed based on the established principles of chemical waste management as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is to treat the substance as a potentially hazardous waste until proven otherwise, following a process of careful characterization, containment, and disposal.

Part 1: Hazard Identification and Waste Characterization

The foundational step in any disposal procedure is to determine if the chemical waste is hazardous. Under the EPA's Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2] This determination must be made by the generator of the waste (i.e., you, the researcher) through either generator knowledge or analytical testing.[3]

The Four Characteristics of Hazardous Waste
CharacteristicEPA CriteriaApplication to 3-phenyl-N-(1-phenylpropyl)propanamide
Ignitability (D001) Liquid with a flashpoint <140°F (60°C); a solid capable of spontaneous combustion; an ignitable compressed gas; or an oxidizer.[4]The compound is a solid amide. While not expected to be highly flammable, if it is dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting solution is likely an ignitable hazardous waste.
Corrosivity (D002) An aqueous solution with a pH ≤ 2 or ≥ 12.5.[4]Amides are generally neutral. Unless the compound has been mixed with a strong acid or base, it is unlikely to be corrosive. The pH of any waste solution should be tested.
Reactivity (D003) Unstable under normal conditions; reacts violently with water; generates toxic gases when mixed with water; or is capable of detonation.[4]Standard amides are not typically reactive. However, avoid mixing with strong oxidizing agents or acids, which could potentially hydrolyze the amide bond under certain conditions.
Toxicity (D004 - D043) Contains specific contaminants (e.g., heavy metals, pesticides, solvents) at or above concentrations defined by the EPA.[2]The toxicity of 3-phenyl-N-(1-phenylpropyl)propanamide itself is not well-documented. If the waste contains other regulated toxic chemicals, it must be treated as toxic hazardous waste.[5]

Causality Behind the Protocol: The "cradle-to-grave" responsibility under RCRA means that the generator is liable for the waste from its creation to its final disposal.[6] Accurate characterization is therefore the most critical step to ensure compliance and safety. Mischaracterization can lead to improper segregation, dangerous chemical reactions, and significant legal and financial penalties.[6]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensuring personal safety is paramount. Based on the general properties of amide compounds and standard laboratory chemicals, the following PPE should be employed.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use and remove them using the proper technique to avoid skin contact.

    • Clothing: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[7][8]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[8][9]

  • Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Part 3: Disposal Workflow and Procedures

The disposal process must be systematic and meticulously documented. The following workflow provides a clear path from waste generation to final pickup.

Disposal Decision Workflow

G cluster_0 Waste Management Workflow A Waste Generation (3-phenyl-N-(1-phenylpropyl)propanamide) B Characterize Waste (per 40 CFR § 262.11) A->B C Is it Ignitable, Corrosive, Reactive, or Toxic? B->C Evaluate D Non-Hazardous Waste C->D No E Hazardous Waste C->E Yes J Follow Institutional Solid Waste Guidelines D->J F Select Compatible Container E->F G Attach 'HAZARDOUS WASTE' Label F->G H Store in Satellite Accumulation Area (SAA) G->H I Arrange Pickup by Licensed Disposal Vendor H->I

Caption: Decision workflow for characterizing and disposing of chemical waste.

Step-by-Step Disposal Protocol

Step 1: Container Selection

  • Choose a container that is in good condition and compatible with the chemical waste. For 3-phenyl-N-(1-phenylpropyl)propanamide, a high-density polyethylene (HDPE) or glass container is appropriate.[12]

  • The container must have a tightly sealing lid. Never leave a funnel in the container.[12]

Step 2: Waste Labeling

  • As soon as the first drop of waste enters the container, it must be labeled.

  • The label must clearly state the words "HAZARDOUS WASTE ".[12]

  • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:

    • 3-phenyl-N-(1-phenylpropyl)propanamide (~5%)

    • Methanol (95%)

  • The label must be firmly attached to the container.[12]

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[4][12]

  • Segregation is Critical: Do not mix incompatible waste streams. Store acids away from bases, and oxidizers away from flammable organic compounds.[13] Although this compound is an amide, if it is in a solvent, the solvent's properties dictate segregation requirements.

  • Keep the waste container closed at all times except when adding waste.[12]

Step 4: Arranging for Disposal

  • Once the container is 90% full, or within 180 days of the accumulation start date, arrange for disposal.

  • Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor to schedule a pickup.[12]

  • You will need an EPA Identification Number to transport waste off-site; your institution will manage this process.[3][6]

Part 4: Emergency Procedures for Spills and Exposure

All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[14][15][16]

In Case of a Spill:
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material or its solvent is flammable, remove all sources of ignition.[8][17]

  • Containment: For a small spill, contain the material using an inert absorbent such as sand, vermiculite, or earth.[7][17] Do not use combustible materials like paper towels to absorb a flammable liquid spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

In Case of Personal Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][18]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8][18]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[8][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8][18]

By adhering to these rigorous, safety-first protocols, we uphold our commitment to professional excellence and environmental responsibility, ensuring that our innovative work continues in a safe and compliant manner.

References

  • Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: EPA URL
  • Title: N-Propyl-3-phenylpropenamide SDS, 6329-15-3 Safety Data Sheets Source: ECHEMI URL
  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: Unknown URL
  • Title: SAFETY DATA SHEET - 3-Phenyl-1-propylamine Source: Fisher Scientific URL
  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Unknown URL
  • Title: 1910.120 - Hazardous waste operations and emergency response.
  • Source: Occupational Safety and Health Administration (OSHA)
  • Title: Hazardous Waste Disposal in the Workplace: EPA Regulations to Know Source: Unknown URL
  • Title: OSHA Chemical Storage Requirements [2025 Guide] Source: Unknown URL
  • Title: 3-Phenylpropanal Source: Santa Cruz Biotechnology URL
  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL
  • Title: Hazardous Waste Guide: Identification, Storage, Disposal & Compliance Source: Unknown URL
  • Title: SAFETY DATA SHEET - 3-phenyl-1-propanol Source: MilliporeSigma URL
  • Title: SAFETY DATA SHEET - 3-Amino-3-phenyl-1-propanol Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - 3-Phenylpropionamide Source: Tokyo Chemical Industry URL
  • Title: OSHA Rules for Chemical Hazards Source: DuraLabel Resources URL
  • Title: Material Safety Data Sheet 3-Phenyl-1-propylamine, 98% Source: Harper College URL
  • Title: 3-Phenyl-1-propanol - Safety Data Sheet Source: ChemicalBook URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL
  • Title: Hazardous Materials Management Manual Source: Ohio University URL
  • Title: Advisory 7.
  • Title: Hazardous Waste Manual Source: Alabama A&M University URL
  • Title: Chapter 7 - Management Procedures For Specific Waste Types Source: Cornell University EHS URL

Sources

Personal protective equipment for handling 3-phenyl-N-(1-phenylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized, highly lipophilic research compounds requires moving beyond generic safety sheets. 3-phenyl-N-(1-phenylpropyl)propanamide (Molecular Formula: C₁₈H₂₁NO) is a bulky, aromatic amide. Because it is not a standard off-the-shelf reagent with a universally published Safety Data Sheet (SDS), we must apply predictive physicochemical profiling to engineer a fail-safe handling protocol.

This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals handling this compound.

Physicochemical Profiling & Risk Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound behaves the way it does.

3-phenyl-N-(1-phenylpropyl)propanamide contains two aromatic phenyl rings and a lipophilic propyl chain, giving it a high predicted partition coefficient (LogP > 3.5). The human skin's primary barrier, the stratum corneum, is a lipid-rich matrix consisting of corneocytes embedded in intercellular lipids[1]. Highly lipophilic compounds can easily partition into and traverse this hydrophobic barrier[2].

Furthermore, because this compound is insoluble in water, researchers typically dissolve it in permeation-enhancing vehicles like Dimethyl Sulfoxide (DMSO) for in vitro or in vivo assays. DMSO rapidly permeates human skin and acts as a carrier, dragging dissolved lipophilic molecules directly into the systemic circulation[3]. Therefore, the primary hazard is not just the compound itself, but the compound-vehicle synergy .

Table 1: Physicochemical Profile & Operational Implications
ParameterPredicted Value / StateOperational Implication (Causality)
Molecular Weight ~267.37 g/mol Small enough (< 500 Da) to readily pass through the stratum corneum if vehicle-assisted.
Lipophilicity (LogP) > 3.5High affinity for lipid matrices; poses a severe dermal absorption risk.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during the weighing phase.
Primary Solvent DMSO / DMFSolvents act as aggressive permeation enhancers, compromising standard PPE.

Mandatory PPE Configuration: The Double-Glove Rationale

Standard laboratory nitrile gloves are insufficient for handling DMSO solutions of lipophilic amides. While nitrile provides excellent mechanical protection, DMSO can break through a standard nitrile glove in as little as 2 to 3 hours, and the permeation rate post-breakthrough is exceptionally high[3].

To create a self-validating barrier, you must employ a heterogeneous double-gloving technique :

  • Inner Glove (Chemical Barrier): Neoprene. Neoprene exhibits an average breakthrough time of >8 hours against pure DMSO, making it the superior chemical barrier[3][4].

  • Outer Glove (Mechanical Barrier): Nitrile. Neoprene is softer and more prone to micro-tears from laboratory instruments. An outer nitrile glove protects the neoprene's structural integrity.

  • Respiratory Protection: N95 or P100 particulate respirator (if weighing outside a containment device), though weighing must ideally occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a duct-vented fume hood.

  • Body & Eye Protection: Wrap-around splash goggles (not safety glasses) and a fluid-resistant, elastic-cuffed laboratory coat.

Table 2: Glove Material Breakthrough Times (100% DMSO Challenge)
Glove MaterialBreakthrough TimeDegradation RatingStrategic Role in Protocol
Natural Rubber Latex 1.5 - 2 hoursPoorDO NOT USE. Fails rapidly.
Nitrile (Buna-N) 2 - 3 hoursFairUse only as the outer mechanical barrier.
Neoprene > 8 hoursExcellentPrimary inner chemical barrier.
(Data synthesized from Schwope et al.[3] and Ansell Chemical Resistance Data[4])

Operational Handling Protocol (Step-by-Step)

This protocol is designed as a self-validating system . Each step includes a verification check to ensure the integrity of the safety barrier before proceeding to the next phase of the experiment.

Phase 1: Pre-Operation & Donning

  • Visual & Pneumatic Inspection: Before donning, trap air inside the neoprene inner glove and roll the cuff to inflate the fingers. Submerge in a basin of water or hold near your cheek to detect micro-leaks. Validation: A leak-free glove maintains pressure.

  • Donning Sequence: Don the neoprene gloves first, ensuring the cuffs are pulled under the elastic cuff of your lab coat. Don the nitrile gloves second, pulling the cuffs over the lab coat sleeves. This creates a shingled barrier against spills.

Phase 2: Weighing the Solid (Inhalation Risk Mitigation)

  • Static Control: 3-phenyl-N-(1-phenylpropyl)propanamide powder can hold a static charge, causing it to "jump" and aerosolize. Wipe your spatulas and weigh boats with an anti-static zero-charge wipe before use.

  • Containment: Perform all weighing inside a calibrated fume hood with the sash lowered to the marked operating height.

  • Transfer: Transfer the weighed solid directly into a pre-tared, sealable amber glass vial. Validation: Cap the vial before removing it from the balance area to ensure zero aerosolization in the general lab space.

Phase 3: Dissolution & Vehicle Addition (Dermal Risk Mitigation)

  • Solvent Addition: Using a positive-displacement pipette, add DMSO to the sealed vial inside the fume hood.

  • Agitation: Do not vortex vigorously if the vial cap is not chemically resistant. Use a PTFE-lined cap and gently sonicate the vial until the solution is optically clear.

  • Glove Inspection: Inspect the outer nitrile glove. If a drop of DMSO solution contacts the outer glove, the system is compromised. Validation: Immediately doff the outer nitrile glove, inspect the inner neoprene glove for wetness, and don a fresh outer nitrile glove.

Disposal & Decontamination Plan

Because 3-phenyl-N-(1-phenylpropyl)propanamide is highly lipophilic, standard soap and water will not effectively decontaminate surfaces; it will merely smear the compound.

  • Surface Decontamination: Wash all spatulas, balances, and hood surfaces with a co-solvent mixture (e.g., 70% Isopropanol or Ethanol) to solubilize the amide, followed by a 1% Alconox detergent wash to remove the lipid-solvent residue.

  • Waste Segregation: Do not mix DMSO/amide liquid waste with halogenated waste. Collect in a dedicated "Non-Halogenated Organic Waste - Contains DMSO & Lipophilic Amides" carboy.

  • Solid Waste: All weigh boats, pipette tips, and the outer layer of nitrile gloves must be treated as hazardous solid waste and incinerated.

Risk Assessment & PPE Selection Workflow

PPE_Workflow Start Compound Assessment: 3-phenyl-N-(1-phenylpropyl)propanamide State Physical State? Start->State Solid Solid Powder (Inhalation Risk) State->Solid Solution Solvent Solution (Dermal Risk) State->Solution Resp Fume Hood & N95 Mask Solid->Resp SolventCheck Solvent Type? Solution->SolventCheck Resp->SolventCheck DMSO DMSO / DMF (Permeation Enhancers) SolventCheck->DMSO Aqueous Aqueous / Ethanol SolventCheck->Aqueous Glove1 Double Glove: Neoprene Inner + Nitrile Outer DMSO->Glove1 Glove2 Standard Nitrile Gloves Aqueous->Glove2 Proceed Proceed with Protocol (Self-Validating Checks) Glove1->Proceed Glove2->Proceed

Fig 1: PPE selection and handling workflow for highly lipophilic amides.

References

  • Arthur D. Schwope, Margaret A. Randel & Mildred G. Broome. "Dimethyl sulfoxide permeation through glove materials." American Industrial Hygiene Association Journal (Taylor & Francis Online). Available at:[Link]

  • "Dermal absorption of pesticides - evaluation of variability and prevention." Miljøstyrelsen (Danish Environmental Protection Agency). Available at:[Link]

  • "How do cosmetic ingredients penetrate the skin?" GBA Group Cosmetics. Available at:[Link]

Sources

×

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.